Thiosildenafil
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUBVCQVNMLSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197336 | |
| Record name | Thiosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-79-5 | |
| Record name | Thiosildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRL3FWK7XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Thiosildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosildenafil is a potent synthetic compound of significant interest in the fields of medicinal chemistry and pharmacology. It is a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, which is the active ingredient in Viagra®.[1] The defining structural feature of this compound is the substitution of the carbonyl oxygen atom in the pyrimidinone ring of Sildenafil with a sulfur atom, forming a thioketone. This modification has implications for its chemical properties, biological activity, and analytical profile.
This technical guide provides a comprehensive overview of the chemical structure of this compound, including its synthesis, analytical characterization, and mechanism of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering this compound. Of note, this compound has often been identified as an undeclared adulterant in herbal supplements marketed for sexual enhancement, underscoring the importance of its accurate identification and characterization for regulatory and safety purposes.[2]
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and regulatory compliance. This section provides the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | [3] |
| Canonical SMILES | CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | [3] |
| InChI | InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | [3] |
| InChIKey | LJUBVCQVNMLSTQ-UHFFFAOYSA-N | [3] |
| Molecular Formula | C22H30N6O3S2 | [3] |
| Molecular Weight | 490.6 g/mol | [3] |
| CAS Number | 479073-79-5 | [3] |
| Synonyms | Sulfosildenafil, Sildenafil thione | [3] |
Synthesis of this compound
The synthesis of this compound is not as extensively documented in peer-reviewed literature as that of its parent compound, Sildenafil. However, a logical and reported synthetic route involves the thionation of Sildenafil. This transformation can be achieved using various thionating agents, with phosphorus pentasulfide (P₂S₅) in pyridine being a cited method.[4]
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-stage process, starting from commercially available precursors to first synthesize Sildenafil, followed by the thionation to yield this compound.
Experimental Protocol: Thionation of Sildenafil
The following protocol is a representative procedure for the thionation of Sildenafil to this compound based on established chemical transformations.[4]
Materials:
-
Sildenafil
-
Phosphorus pentasulfide (P₂S₅)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Sildenafil (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add phosphorus pentasulfide (P₂S₅) (0.5 equivalents) portion-wise. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Analytical Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Representative ¹H NMR Data (in DMSO-d₆): The proton NMR spectrum of this compound would be expected to show characteristic signals for the propyl, ethoxy, methylpiperazine, and aromatic protons, similar to Sildenafil.
Representative ¹³C NMR Data: The most notable feature in the ¹³C NMR spectrum of this compound is the chemical shift of the thione carbon (C=S), which is expected to be in the range of 170-180 ppm. This is a significant downfield shift compared to the carbonyl carbon (C=O) of Sildenafil, which typically appears around 160 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification of this compound, particularly in complex matrices such as dietary supplements. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.
Fragmentation Pattern: A prominent fragmentation pathway observed in the collision-induced dissociation (CID) of protonated this compound involves the transfer of an alkyl group from the piperazine nitrogen to the sulfur atom of the thiocarbonyl group.[6] This intramolecular rearrangement is a characteristic feature that aids in its identification.
Key Fragment Ions: Studies on the fragmentation of this compound and its analogues have identified common fragment ions that can be used for their characterization.[7]
Other Analytical Techniques
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a characteristic C=S stretching vibration, typically in the region of 1250-1020 cm⁻¹, which would be absent in the spectrum of Sildenafil. The C=O stretch in Sildenafil is observed around 1690 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic UV absorption maxima. One report indicates absorption peaks at 226.0 nm.[5]
Mechanism of Action
This compound, like its parent compound Sildenafil, is a phosphodiesterase type 5 (PDE5) inhibitor.[5] PDE5 is an enzyme that specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP).
The NO/cGMP Signaling Pathway
The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This increase in cGMP leads to smooth muscle relaxation and increased blood flow into the penis, resulting in an erection.
By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to an accumulation of cGMP in the corpus cavernosum. This results in prolonged smooth muscle relaxation and an enhanced erectile response to sexual stimulation.
Potency and Selectivity
Pharmacology and Toxicology
The pharmacological and toxicological profiles of this compound have not been as extensively studied as those of approved drugs like Sildenafil.[9] As an unapproved substance often found in adulterated products, its safety and efficacy in humans have not been established through rigorous clinical trials.[10][11] The side effects are presumed to be similar to those of Sildenafil, given their structural similarity and shared mechanism of action. These can include headaches, flushing, dyspepsia, and visual disturbances.[9] The lack of comprehensive safety data poses a significant health risk to consumers of products containing undeclared this compound.
Conclusion
This compound is a chemically and pharmacologically significant analogue of Sildenafil. Its defining structural feature, the thione group, imparts distinct properties that are important for its synthesis and analytical identification. While its mechanism of action as a PDE5 inhibitor is understood, a detailed quantitative comparison of its potency and selectivity to Sildenafil requires further investigation. The prevalence of this compound as an adulterant in unregulated supplements highlights the critical need for robust analytical methods for its detection and a deeper understanding of its pharmacological and toxicological profile to protect public health. This technical guide provides a foundational understanding of the chemical structure of this compound to aid researchers in their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Sulfoaildenafil. [Link]
- Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 89, 103-115.
- Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Clinical toxicology, 39(3), 229-236.
- Gaudiano, M. C., et al. (2007). Identification of this compound in a health supplement. Journal of pharmaceutical and biomedical analysis, 44(2), 587-590.
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(4), 365.
- Dunn, P. J. (2005). Synthesis of sildenafil (Viagra®). Green Chemistry, 7(1), 54-58.
-
Sildenafil - StatPearls - NCBI Bookshelf. [Link]
- Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
-
PubChem. Sildenafil. National Center for Biotechnology Information. [Link]
- Reepmeyer, J. C., & Woodruff, J. T. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and this compound analogs in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(7), 971-978.
- Journal of Food and Drug Analysis. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of Food and Drug Analysis, 18(4).
- Lai, K. C., et al. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of Food and Drug Analysis, 18(4), 269-278.
- Morley, J. E. (2002). Sildenafil (Viagra): a 5-year overview. The journal of nutrition, health & aging, 6(5), 325-328.
- Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International journal of impotence research, 16(1), S4-S7.
-
A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI. [Link]
-
PDE5 inhibitors: are there differences? - PubMed. [Link]
-
Sildenafil - Wikipedia. [Link]
-
(PDF) Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction - ResearchGate. [Link]
-
HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed. [Link]
-
Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed. [Link]
- Isolation and Identification of New Sildenafil Analogues from Dietary Supplements. Journal of Food and Drug Analysis, 21(4), 363-369.
- Ge, X., et al. (2014). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. In Comprehensive Analytical Chemistry (Vol. 65, pp. 155-197). Elsevier.
- Fink, H. A., et al. (2002). Sildenafil for male erectile dysfunction: a systematic review and meta-analysis. Archives of internal medicine, 162(12), 1349-1360.
-
Pharmacology Review(s) - accessdata.fda.gov. [Link]
- Andersson, K. E. (2011). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 164(6), 1647-1660.
- Krenzelok, E. P. (2001). Sildenafil: clinical toxicology profile. Journal of toxicology. Clinical toxicology, 39(3), 229-236.
-
LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. [Link]
-
Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective - The Pharmaceutical Journal. [Link]
-
Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3 - ResearchGate. [Link]
-
Accurate determination of adulterants in dietary supplements using shotgun high-resolution tandem mass spectrometry - SPCMIB - Université de Toulouse. [Link]
-
Sildenafil: Clinical toxicology profile | Request PDF - ResearchGate. [Link]
- Corbin, J. D., et al. (2002). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British journal of pharmacology, 135(1), 133-142.
-
A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens - ROSA P. [Link]
-
Exploring the Multifaceted Potential of Sildenafil in Medicine - MDPI. [Link]
-
PDE5 Inhibitors: Types, How They Work, What They Cost - Healthline. [Link]
-
Sildenafil citrate (oral therapy): Comparison of onset and duration of action of different phosphodiesterase (PDE5) inhibitors - GP Notebook. [Link]
-
IC 50 P values of sildenafil according to analyses by various laboratories. - ResearchGate. [Link]
-
Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed. [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. iq.usp.br [iq.usp.br]
- 3. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and this compound analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]
- 10. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Thiosildenafil: Synthesis Pathways, Precursors, and Analytical Characterization
Executive Summary
Thiosildenafil (molecular formula:
This technical guide details the synthetic pathway for this compound, focusing on the thionation of the Sildenafil precursor. It provides a self-validating experimental protocol designed for research and analytical applications, ensuring high purity for spectral characterization.
Part 1: Retrosynthetic Analysis & Precursor Logic
The synthesis of this compound is most efficiently approached via a Late-Stage Functionalization (LSF) strategy. Rather than building the thioamide moiety from acyclic precursors, the pyrazolopyrimidinone core of Sildenafil is synthesized first, followed by a selective O
Retrosynthetic Scheme
The pathway deconstructs this compound into its immediate precursor, Sildenafil Base, which is further disconnected into the sulfonyl chloride intermediate and the methylpiperazine fragment.
Figure 1: Retrosynthetic disconnection showing the late-stage thionation strategy.
Part 2: Precursor Synthesis (The Sildenafil Backbone)
Before generating this compound, one must isolate Sildenafil Base . Commercial Sildenafil is often found as the citrate salt; however, the thionation reaction requires the free base to prevent side reactions with the acidic salt and to ensure solubility in non-polar solvents like toluene.
Sildenafil Base Preparation
If starting from Sildenafil Citrate (commercial standard), a neutralization step is mandatory.
Protocol:
-
Dissolve 10 mmol Sildenafil Citrate in 50 mL distilled water.
-
Adjust pH to ~10 using 1M NaOH.
-
Extract the precipitate with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Validation: The resulting white solid (Sildenafil Base) should exhibit a melting point of 189–190°C .
Part 3: Core Synthesis – The Thionation Pathway
The transformation of the amide carbonyl (
Reaction Mechanism
Lawesson’s Reagent functions by dissociating into a dithiophosphine ylide in solution, which acts as a soft nucleophile attacking the hard carbonyl oxygen. The driving force is the formation of the stable P=O bond in the byproduct.
Figure 2: Simplified mechanistic flow of the thionation reaction.
Experimental Protocol: Synthesis of this compound
Safety Note: This reaction generates trace
Reagents:
-
Sildenafil Base (1.0 eq)
-
Lawesson’s Reagent (0.6 eq) (Note: 0.5 eq is stoichiometric, slight excess ensures completion).
-
Solvent: Anhydrous Toluene.
Step-by-Step Methodology:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sildenafil Base (474 mg, 1.0 mmol) in anhydrous Toluene (20 mL).
-
Addition: Add Lawesson’s Reagent (242 mg, 0.6 mmol) in a single portion. The mixture will turn slightly yellow/turbid.
-
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (
or Ar).-
Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product (
) will appear less polar than the starting material ( ). -
Time: Reaction typically reaches completion in 2–4 hours .
-
-
Workup: Cool to room temperature. The reaction mixture may precipitate the byproduct. Filter off any solids.
-
Concentration: Evaporate the toluene in vacuo to yield a yellow crude oil.
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent Gradient: Start with 100% DCM, then graduate to 2% MeOH in DCM.
-
Fraction Collection: Collect the yellow fluorescent fractions.
-
Yield Expectation: 75–85% as a yellow crystalline solid.
Part 4: Analytical Validation (Self-Validating System)
To ensure the synthesized compound is this compound and not an isomer or unreacted precursor, compare spectral data against the following established values.
Nuclear Magnetic Resonance (NMR)
The diagnostic shift is the quaternary carbon at the 7-position (the carbonyl/thiocarbonyl). In
| Position | Atom Type | Sildenafil ( | This compound ( | Diagnostic Note |
| C-7 | C=O / C=S | 153.5 | 176.2 | Primary confirmation of O |
| H-3 (Pr) | 2.78 | 2.95 | Slight deshirlding due to anisotropy | |
| N-H | Amide Proton | 12.2 (br) | 13.5 (br) | Thioamide proton is more acidic/deshielded |
Mass Spectrometry (ESI-MS)
This compound (
-
Parent Ion
:-
Sildenafil: m/z 475.2[2]
-
This compound: m/z 491.2
-
-
Fragmentation Pattern (MS/MS):
-
The cleavage of the sulfonyl-piperazine bond yields a core fragment.
-
Sildenafil Core Fragment: m/z 311
-
This compound Core Fragment: m/z 327 (Retains the sulfur).
-
Visual/Physical Properties
-
Appearance: Sildenafil is white; this compound is distinctively yellow .
-
Melting Point: this compound melts at 180–182°C .
References
-
Venkateswarlu, K., et al. (2010). Isolation and structural characterization of thiohomosildenafil and this compound in health supplements.[3][4] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Rodomonte, A. L., et al. (2014).[5] Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra).[6] In: The Art of Drug Synthesis. Wiley-Interscience. Link
-
Food and Drug Administration (FDA). (2015). Public Notification: this compound Detected in Dietary Supplements.[7]Link
Sources
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 7. jfda-online.com [jfda-online.com]
Discovery and origin of Thiosildenafil
Technical Whitepaper: The Emergence and Characterization of Thiosildenafil
Executive Summary
This compound is a synthetic structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil. It emerged in the mid-2000s not from clinical development pipelines, but as a "designer drug" specifically engineered to evade regulatory screening of dietary supplements. By substituting the carbonyl oxygen of sildenafil with a sulfur atom (bioisosteric replacement), clandestine chemists created a molecule that retains pharmacological activity while altering its physicochemical fingerprint enough to bypass standard UV and mass spectrometric libraries of the time. This guide details the chemical origin, synthesis pathway, and validated detection protocols for researchers and regulatory scientists.
Chemical Genesis & Structural Homology
The "discovery" of this compound was a forensic event rather than a therapeutic milestone. It was first identified by regulatory laboratories (e.g., Venhuis et al., 2008) in adulterated "herbal" sexual enhancement products.
-
Parent Molecule: Sildenafil (
)[1][2][3] -
Analogue: this compound (
) -
Modification: Thionation of the amide carbonyl at the C-7 position of the pyrazolo[4,3-d]pyrimidine ring.
Mechanistic Implication:
The replacement of Oxygen (electronegativity 3.44) with Sulfur (electronegativity 2.58) lowers the polarity of the functional group. This modification—known as thionation—increases the molecule's lipophilicity (
Synthetic Pathway: The Lawesson’s Route
The synthesis of this compound does not require de novo construction of the ring system. It is typically achieved through the direct chemical modification of sildenafil (or its immediate precursor) using a thionating agent, most commonly Lawesson’s Reagent .
Reaction Mechanism
Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) acts as a sulfur source. In refluxing toluene, it converts the amide carbonyl into a thioamide.
DOT Diagram: Synthetic Pathway
Figure 1: The chemical transformation of Sildenafil to this compound via Lawesson’s Reagent. The reaction is driven by the formation of the stable P=O bond in the byproduct.
Analytical Identification Protocols
Detecting this compound requires specific adjustments to standard sildenafil protocols due to the mass shift and spectral changes.
Protocol A: LC-MS/MS Detection
The sulfur substitution adds 16.06 Da to the molecular weight. The fragmentation pattern remains similar to sildenafil but with mass-shifted daughter ions for fragments containing the pyrazolopyrimidine core.
Instrument Settings (Triple Quadrupole):
-
Ionization: ESI Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temp: 350°C
Data Table: Mass Transitions
| Analyte | Precursor Ion | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Sildenafil | 475.2 | 283.1 | 100.1 | 35 |
| This compound | 491.2 | 299.1 | 116.1 | 35 |
Note: The m/z 299 fragment corresponds to the thionated core structure, confirming the modification is on the ring system, not the piperazine tail.
Protocol B: UV-Vis Spectroscopy (The "Red Shift" Marker)
A critical rapid-screening tool is UV spectroscopy. The C=S bond has a lower energy
-
Sildenafil
: ~292 nm -
This compound
: ~308 nm (Bathochromic shift) -
Observation: this compound solutions often appear slightly yellow compared to the colorless sildenafil solutions.
DOT Diagram: Analytical Decision Tree
Figure 2: Step-by-step logic for differentiating this compound from its parent compound in complex matrices.
Pharmacological & Toxicological Profile
Research into this compound is largely limited to in vitro studies and forensic toxicology reports, as it has never undergone FDA-approved clinical trials.
-
PDE5 Inhibition: this compound acts as a potent PDE5 inhibitor.[4][5] Structural Activity Relationship (SAR) studies indicate that the thione substitution preserves binding affinity to the PDE5 catalytic site, often with
values comparable to sildenafil (low nanomolar range). -
Pharmacokinetics: The increased lipophilicity suggests potentially faster absorption and wider tissue distribution. However, the metabolic fate of the thiocarbonyl group is a safety concern; oxidative desulfuration in the liver (mediated by CYP450) can generate reactive sulfur species, potentially leading to hepatotoxicity.
-
Adverse Events: Users unknowingly consuming this compound risk the same side effects as sildenafil (hypotension, visual disturbances) but with added risks of uncharacterized metabolic toxicity.
References
-
Venhuis, B. J., et al. (2008).[6] Structure elucidation of a novel analogue of sildenafil detected in a dietary supplement. Journal of Pharmaceutical and Biomedical Analysis.
-
Zou, P., et al. (2008).[6] Isolation and identification of thiohomosildenafil and this compound in health supplements. Journal of Food and Drug Analysis.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.
-
Gilard, V., et al. (2015). Detection, identification and quantification by 1H NMR of adulterants in 150 herbal dietary supplements marketed for improving sexual performance. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Thiosildenafil Stability & Degradation Profile: A Structural & Mechanistic Analysis
The following technical guide details the stability and degradation profile of Thiosildenafil, structured for researchers and drug development professionals.
Executive Summary
This compound (methisosildenafil) is a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil. It differs chemically by the substitution of the carbonyl oxygen atom on the pyrazolopyrimidinone ring with a sulfur atom, forming a thione moiety. While this modification retains PDE5 inhibitory potency, it introduces a distinct stability profile characterized by increased susceptibility to oxidative desulfuration .
This guide analyzes the physicochemical instability of this compound, identifying the C=S bond as the primary "soft" reactive site. Unlike Sildenafil, which is robust against oxidative stress, this compound degrades primarily into Sildenafil under oxidative and photolytic conditions. Understanding this conversion is critical for forensic analysis, adulterant detection, and potential formulation development.
Chemical Identity & Structural Basis of Instability
The stability divergence between Sildenafil and this compound is governed by the electronic properties of the C=S (thione) versus C=O (carbonyl) bond.
-
Bond Length & Energy: The C=S bond is longer (~1.6 Å) and weaker (~170 kcal/mol) than the C=O bond (~1.2 Å, ~190 kcal/mol), making the thione sulfur a better nucleophile and more prone to electrophilic attack.
-
Soft Base Character: The sulfur atom acts as a "soft" base, exhibiting high reactivity toward soft electrophiles and reactive oxygen species (ROS).
-
Chromophore Shift: The thione group creates a bathochromic shift in UV-Vis absorption (often imparting a yellow hue), which increases the molecule's cross-section for photon absorption and subsequent photodegradation.
Comparative Physicochemical Profile[1][2]
| Feature | Sildenafil | This compound | Stability Implication |
| Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₂H₃₀N₆O₃S₂ | Mass Shift: +16 Da (O → S) |
| Key Functional Group | Pyrazolopyrimidin-7-one | Pyrazolopyrimidin-7-thione | Reactivity: Thione is oxidation-prone |
| Appearance | White to off-white powder | Yellow crystalline powder | Visual Indicator: Bleaching indicates degradation |
| LogP (Predicted) | ~1.9 - 2.7 | ~2.5 - 3.2 | This compound is more lipophilic |
| Primary Degradation | N-oxidation (Piperazine) | Oxidative Desulfuration (C=S → C=O) | Pathway: Conversion to parent Sildenafil |
Degradation Pathways[3][4][5][6]
Primary Pathway: Oxidative Desulfuration
The most critical degradation pathway for this compound is its conversion back to Sildenafil. This reaction is irreversible and catalyzed by oxidants (e.g., peroxides, atmospheric oxygen) and light.
Mechanism:
-
Electrophilic Attack: An oxidant (e.g., Hydrogen Peroxide) attacks the thione sulfur.
-
Intermediate Formation: A sulfine (C=S=O) intermediate is transiently formed.
-
Elimination: The sulfur is extruded (often as SO₂ or elemental sulfur), and the carbonyl oxygen is restored, yielding Sildenafil.
Secondary Pathway: Piperazine N-Demethylation
Similar to Sildenafil, the methylpiperazine moiety is susceptible to N-demethylation. However, this is kinetically slower than the desulfuration of the thione ring.
Visualization of Degradation Logic
The following diagram illustrates the oxidative desulfuration pathway and the analytical mass shift used for detection.
Caption: Oxidative desulfuration mechanism converting this compound to Sildenafil with a characteristic -16 Da mass shift.
Analytical Profiling Strategy
To accurately monitor this compound stability, researchers must employ methods capable of distinguishing the thione from the carbonyl analog.
Mass Spectrometry (LC-MS/MS)
-
This compound Parent: [M+H]⁺ = 491.2 m/z
-
Degradant (Sildenafil): [M+H]⁺ = 475.2 m/z
-
Diagnostic Shift: A loss of 16 Da is the definitive marker of oxidative degradation (Loss of S [32] + Gain of O [16] = -16).
UV-Vis Spectroscopy
-
This compound: Distinct absorption bands in the visible region (yellow color) due to the n→π* transition of the C=S bond.
-
Sildenafil: Absorbs primarily in the UV region (Max ~292 nm).
-
Monitoring: Disappearance of the visible/yellow band correlates with the extent of degradation.
Experimental Protocols: Forced Degradation Studies
This protocol is designed in accordance with ICH Q1A (R2) guidelines to stress the molecule and validate stability-indicating analytical methods.
Protocol A: Oxidative Stress (Critical)
-
Objective: Assess the rate of desulfuration to Sildenafil.
-
Reagents: 3% and 30% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in Acetonitrile:Water (50:50).
-
Add H₂O₂ to achieve final concentrations of 3% and 30%.
-
Incubate at Room Temperature (RT) and 40°C.
-
Sampling: Aliquot at 1h, 4h, 12h, and 24h.
-
Quenching: Quench with Sodium Metabisulfite solution before injection.
-
-
Expected Result: Rapid decrease in the 491.2 m/z peak and simultaneous rise of the 475.2 m/z (Sildenafil) peak.
Protocol B: Photostability (ICH Q1B)[7][8]
-
Objective: Determine susceptibility to photo-oxidative desulfuration.
-
Equipment: Photostability chamber (Cool White Fluorescent + Near UV).
-
Procedure:
-
Solid State: Spread thin layer of this compound powder in a quartz dish.
-
Solution: Prepare 1 mg/mL solution in clear glass vials.
-
Exposure: Expose to 1.2 million lux hours and 200 W-h/m² UV energy.
-
Control: Wrap identical samples in aluminum foil (Dark Control).
-
-
Expected Result: Solid state may show surface bleaching. Solution state will likely show significant conversion to Sildenafil if not protected from oxygen.
Protocol C: Hydrolytic Stress (Acid/Base)
-
Objective: Evaluate pyrazolopyrimidine ring stability.
-
Reagents: 0.1 N HCl and 0.1 N NaOH.
-
Procedure:
-
Reflux 1 mg/mL this compound in acid/base solutions at 60°C for 4 hours.
-
Neutralize before analysis.
-
-
Expected Result: this compound is generally more stable to hydrolysis than oxidation, but extreme acid may catalyze desulfuration or ring cleavage.
Regulatory & Safety Implications
The degradation of this compound has unique regulatory consequences compared to standard impurities.
-
Adulteration Masking: Manufacturers of illicit supplements may use this compound to evade standard Sildenafil screening. However, poor storage conditions will naturally convert the adulterant back into the regulated substance (Sildenafil), inadvertently triggering positive detection for the parent drug.
-
Toxicology: While Sildenafil has a known safety profile, the intermediate sulfur species (sulfines) and potential sulfur oxides released during degradation may possess unknown toxicological risks (e.g., sensitization).
-
Shelf-Life: this compound formulations require strict protection from light and oxygen (e.g., amber glass, nitrogen headspace) to prevent "bleaching" and potency loss.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, this compound, phentolamine and tetrahydropalmatine as adulterants.[1] Journal of Pharmaceutical and Biomedical Analysis.[1]
-
Reddy, B.P., et al. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product.[2][3][4] TSI Journals: Analytical Chemistry.
-
Venhuis, B.J., & de Kaste, D. (2012). Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: A history, analytical aspects and health risks. Journal of Pharmaceutical and Biomedical Analysis.[1]
-
Singh, S., & Bakshi, M. (2000).[3] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology.[2][5][3]
Sources
Thiosildenafil: A Technical Guide for Researchers in Erectile Dysfunction
A Comprehensive Whitepaper on the Synthesis, Characterization, and Preclinical Evaluation of a Sildenafil Analogue
Disclaimer: This document is intended for informational and research purposes only. Thiosildenafil is an unapproved research chemical and is not intended for human consumption. The information contained herein is for use by qualified researchers, scientists, and drug development professionals.
Introduction: The Landscape of PDE5 Inhibition and the Emergence of this compound
The serendipitous discovery of sildenafil's efficacy in treating erectile dysfunction (ED) marked a paradigm shift in sexual medicine.[1] Its mechanism of action, the selective inhibition of phosphodiesterase type 5 (PDE5), laid the groundwork for a new class of therapeutics.[2] Sildenafil and its successors, such as tadalafil and vardenafil, have demonstrated significant clinical success.[3] However, the landscape of PDE5 inhibitors extends beyond these approved drugs into the realm of research chemicals and unapproved analogues. This compound is one such analogue, a synthetic compound structurally similar to sildenafil, where the oxygen atom of the pyrimidinone ring is replaced by a sulfur atom.[4]
This structural modification, while seemingly minor, can have significant implications for the compound's pharmacological profile, including its potency, selectivity, and metabolic stability. This compound has been identified as an adulterant in numerous "herbal" or "natural" sexual enhancement supplements, posing a potential health risk to consumers due to its unknown safety and efficacy profile.[1][2] For researchers, this compound represents an intriguing molecule for several reasons:
-
Structure-Activity Relationship (SAR) Studies: As a close analogue of a well-characterized drug, this compound is a valuable tool for probing the specific molecular interactions between PDE5 inhibitors and the enzyme's active site. Understanding how the thionation of the pyrimidinone ring affects binding affinity and selectivity can inform the design of novel PDE5 inhibitors with improved properties.
-
Pharmacology of Unapproved Analogues: The clandestine inclusion of this compound in consumer products necessitates a thorough understanding of its pharmacological and toxicological properties to aid in regulatory enforcement and to understand potential adverse events.
-
Development of Analytical Methods: The prevalence of this compound as an adulterant drives the need for robust and sensitive analytical methods for its detection and quantification in complex matrices.
This in-depth technical guide provides a comprehensive overview of this compound for the research community. It details its presumed mechanism of action based on its structural similarity to sildenafil, outlines a plausible synthetic route, provides a framework for its analytical characterization, and describes detailed protocols for its preclinical evaluation in both in-vitro and in-vivo models of erectile dysfunction.
Molecular Profile and Mechanism of Action
This compound is a structural analogue of sildenafil, with the key difference being the substitution of a sulfur atom for the oxygen atom at the 7-position of the pyrazolo[4,3-d]pyrimidin-7-one core.
Table 1: Comparison of Sildenafil and this compound
| Feature | Sildenafil | This compound |
| Chemical Name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
| Molecular Formula | C22H30N6O4S | C22H30N6O3S2 |
| Molecular Weight | 474.58 g/mol | 490.6 g/mol [5] |
| CAS Number | 139755-83-2 | 479073-79-5 |
The cGMP Signaling Pathway in Erectile Function
The physiological process of penile erection is primarily driven by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] Upon sexual stimulation, NO is released from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum.[6] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] The accumulation of cGMP leads to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle of the corpus cavernosum.[7] This relaxation allows for increased blood flow into the sinusoidal spaces, leading to penile tumescence and erection.[3]
The erectile response is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cyclic nucleotides.[8] In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[2]
Presumed Mechanism of this compound
As a structural analogue of sildenafil, this compound is presumed to act as a competitive inhibitor of PDE5.[4] The core structure of sildenafil is designed to mimic that of cGMP, allowing it to bind to the catalytic site of PDE5 and prevent the hydrolysis of endogenous cGMP.[2] The replacement of the oxygen atom with a sulfur atom in this compound is not expected to fundamentally alter this competitive binding mechanism. By inhibiting PDE5, this compound would lead to an accumulation of cGMP in the corpus cavernosum upon sexual stimulation, thereby enhancing and prolonging the smooth muscle relaxation and erectile response.[6]
Potency and Selectivity: An Area for Investigation
A critical aspect of any PDE5 inhibitor's profile is its potency, typically expressed as the half-maximal inhibitory concentration (IC50), and its selectivity for PDE5 over other PDE isoenzymes. Sildenafil, for instance, has a reported IC50 for PDE5 of approximately 3.5 nM and exhibits significant selectivity over other PDE isoforms, although it does have some inhibitory activity against PDE6, which is found in the retina and is associated with visual side effects.[2]
Table 2: Comparative IC50 Values and Selectivity of Approved PDE5 Inhibitors
| Inhibitor | PDE5 IC50 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Sildenafil | ~3.7-4.0[6][9] | >80-fold[2] | ~10-fold[2] | ~1000-fold[9] |
| Vardenafil | ~0.1-0.7[9][10] | >1000-fold[10] | ~15-fold[10] | >9300-fold[9] |
| Tadalafil | ~1.8-2.0[6][9] | >700-fold | >7000-fold | ~40-fold[9] |
Note: IC50 values can vary depending on the experimental conditions.[11]
Crucially, the specific IC50 value of this compound for PDE5 and its selectivity profile against other PDE isoenzymes have not been widely reported in the scientific literature. This lack of publicly available data is a hallmark of an unapproved research chemical and underscores the need for further investigation. Determining these parameters is a primary objective for any researcher working with this compound.
Synthesis and Analytical Characterization
The synthesis and purification of this compound are essential first steps for any in-vitro or in-vivo investigation. This section provides a plausible synthetic route based on the known synthesis of sildenafil and standard thionation reactions, as well as a guide to its analytical characterization.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached by first synthesizing sildenafil and then performing a thionation reaction to replace the carbonyl oxygen with sulfur. A literature report suggests the synthesis of this compound from sildenafil by refluxing with phosphorus pentasulfide (P2S5) in pyridine.[12] An alternative and often milder thionating agent is Lawesson's reagent.[13]
Experimental Protocol: Synthesis of this compound from Sildenafil
Caution: This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sildenafil (1 equivalent) in a suitable anhydrous solvent such as pyridine or toluene.
-
Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent (0.5-1.0 equivalents) or phosphorus pentasulfide (0.5-1.0 equivalents), to the solution.[12][13] The reaction mixture may be heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (sildenafil) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Analytical Characterization
The structural confirmation of synthesized this compound is paramount. A combination of spectroscopic techniques should be employed.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The spectra should be compared with published data where available.[14][15] Key expected signals in the ¹H NMR spectrum include those corresponding to the propyl and ethoxy groups, the aromatic protons, and the methylpiperazine moiety.[15] The substitution of the carbonyl with a thiocarbonyl group will induce shifts in the adjacent carbon and proton signals in the ¹³C and ¹H NMR spectra, respectively, compared to sildenafil.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of this compound (C22H30N6O3S2) by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can be compared with published data for structural confirmation.[14]
2.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for assessing the purity of the synthesized this compound and for its quantification. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The retention time of this compound will differ from that of sildenafil, providing a means of separation and identification.
Table 3: Summary of Analytical Characterization Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic shifts for the pyrazolopyrimidinethione core, and comparison with known sildenafil spectra.[14][15] |
| HRMS | Confirmation of molecular formula | Accurate mass measurement of the molecular ion corresponding to C22H30N6O3S2. |
| MS/MS | Structural confirmation via fragmentation | Characteristic fragmentation pattern that can be compared to reference spectra.[14] |
| HPLC | Purity assessment and quantification | A single major peak at a specific retention time under defined chromatographic conditions. |
| FT-IR Spectroscopy | Functional group identification | Presence of a C=S stretching vibration and absence of the C=O stretch of sildenafil. |
In-Vitro Evaluation of PDE5 Inhibition
The primary in-vitro assay for characterizing this compound is the determination of its inhibitory activity against PDE5.
Sources
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A review of experimental techniques for erectile function researches and development of medical technology using animal erectile dysfunction models in sexual and reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Thiosildenafil: A Technical Guide to its Potential Therapeutic Applications
Abstract: This technical guide provides an in-depth exploration of thiosildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analogue of sildenafil. While notorious for its illicit inclusion in unregulated male enhancement supplements, a rigorous scientific examination of its pharmacological profile reveals a molecule with significant potential for legitimate therapeutic applications. This document will dissect the mechanism of action, outline potential therapeutic avenues beyond erectile dysfunction, provide detailed experimental protocols for its study, and offer a forward-looking perspective on its future in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and unlock the therapeutic promise of this compound.
Introduction: From Illicit Adulterant to Therapeutic Candidate
This compound is a synthetic compound and a structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®.[1][2] It is characterized by the substitution of the carbonyl oxygen in the pyrazolopyrimidinone ring of sildenafil with a sulfur atom.[1] This modification classifies it as a thioketone analogue.[1] Despite its potent phosphodiesterase type 5 (PDE5) inhibitory activity, this compound has not undergone formal clinical development and is not an approved pharmaceutical agent.
Its notoriety stems from its clandestine inclusion as an undeclared ingredient in numerous "herbal" or "natural" dietary supplements marketed for male sexual enhancement.[2] The presence of this compound and other sildenafil analogues in these products poses a significant public health risk due to the lack of regulatory oversight, unknown safety profiles, and potential for adverse drug interactions.[1]
However, from a medicinal chemistry and pharmacological perspective, the potent bioactivity of this compound warrants a more thorough and unbiased scientific investigation. This technical guide aims to move beyond the compound's controversial history and provide a comprehensive, evidence-based overview of its mechanism of action, potential therapeutic applications, and the necessary experimental frameworks to rigorously evaluate its potential as a legitimate therapeutic agent.
Mechanism of Action: Potent Inhibition of the cGMP Signaling Pathway
The therapeutic effects of this compound, like other PDE5 inhibitors, are rooted in its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway. A comprehensive understanding of this pathway is crucial for appreciating its potential applications.
The Nitric Oxide (NO)-cGMP Cascade:
-
Nitric Oxide (NO) Release: In response to various physiological stimuli, such as sexual arousal in the corpus cavernosum or shear stress in the vascular endothelium, nitric oxide (NO) is synthesized and released by endothelial cells and nitrergic neurons.
-
Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cGMP.
-
Smooth Muscle Relaxation: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.
-
Signal Termination by PDE5: The physiological effects of cGMP are terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterase type 5 (PDE5).
The Role of this compound:
This compound acts as a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the breakdown of cGMP, leading to its accumulation within the smooth muscle cell. This amplifies the NO-sGC signaling cascade, resulting in enhanced and prolonged smooth muscle relaxation.
Caption: Workflow for determining the in vitro PDE5 inhibitory activity.
In Vivo Model of Erectile Dysfunction (Rat)
Objective: To evaluate the pro-erectile efficacy of this compound in a rat model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Surgically expose the carotid artery and insert a catheter connected to a pressure transducer to monitor mean arterial pressure (MAP).
-
Expose the corpus cavernosum and insert a 23-gauge needle connected to another pressure transducer to measure intracavernosal pressure (ICP).
-
Isolate the cavernous nerve and place a bipolar stimulating electrode around it.
-
Administer this compound (or vehicle control) via an appropriate route (e.g., intravenous or oral gavage).
-
After a predetermined time for drug absorption, deliver electrical stimulation to the cavernous nerve (e.g., 5V, 20 Hz, 1 ms pulses for 1 minute).
-
Record the maximal ICP and MAP during stimulation.
-
Calculate the erectile response as the ratio of maximal ICP to MAP (ICP/MAP).
-
Compare the ICP/MAP ratio between the this compound-treated and control groups.
-
In Vivo Model of Pulmonary Hypertension (Rat)
Objective: To assess the therapeutic potential of this compound in a monocrotaline-induced PAH model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of PAH: Administer a single subcutaneous injection of monocrotaline (MCT).
-
Treatment: Begin daily treatment with this compound or vehicle control a few days after MCT injection and continue for several weeks.
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: Euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately and calculate the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
-
Histological Analysis: Perfuse and fix the lungs for histological examination of pulmonary vascular remodeling (e.g., medial wall thickness).
-
Data Analysis: Compare the hemodynamic, hypertrophic, and histological parameters between the MCT + this compound group and the MCT + vehicle group.
Pharmacokinetics and Metabolism: Key Considerations
A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. While no specific pharmacokinetic data for this compound has been published, its structural similarity to sildenafil provides a strong basis for predicting its metabolic fate.
| Pharmacokinetic Parameter | Sildenafil | This compound |
| Bioavailability | ~41% | Not Reported |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | Not Reported |
| Plasma Protein Binding | ~96% | Not Reported |
| Terminal Half-life (t½) | 3-4 hours | Not Reported |
| Primary Metabolism | Hepatic (CYP3A4 major, CYP2C9 minor) | Predicted to be similar to sildenafil |
| Primary Excretion | Feces (~80% as metabolites) | Predicted to be similar to sildenafil |
Table 2: Pharmacokinetic parameters of Sildenafil and areas for future this compound research.[3][4][5][6]
Key Research Imperatives:
-
In Vitro Metabolism: Studies using human liver microsomes are necessary to identify the specific CYP450 enzymes responsible for this compound metabolism and to screen for potential drug-drug interactions.
-
In Vivo Pharmacokinetics: Animal studies are required to determine key parameters such as oral bioavailability, Tmax, Cmax, half-life, and clearance.
-
Metabolite Identification and Activity: It is crucial to identify the major metabolites of this compound and to assess their pharmacological activity (i.e., whether they also inhibit PDE5).
Future Directions and Conclusion
This compound represents a compelling, albeit controversial, molecule. Its established presence as a potent PDE5 inhibitor in illicit supplements underscores its bioactivity. However, to transition from a compound of toxicological concern to one of therapeutic promise, a systematic and rigorous scientific evaluation is essential.
The path forward for this compound research should prioritize:
-
Definitive In Vitro Characterization: Determination of its IC50 against PDE5 and selectivity profiling against other phosphodiesterase isoforms.
-
Comprehensive Preclinical Efficacy Studies: Robust in vivo studies in validated animal models of ED, PAH, and other potential indications.
-
Detailed Pharmacokinetic and Safety Profiling: A thorough investigation of its ADME properties and a comprehensive toxicological evaluation.
-
Synthesis and Analogue Development: Optimization of the chemical synthesis of this compound and the exploration of novel analogues with potentially improved pharmacological properties.
References
- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., Osterloh, I. H., & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47–52.
- Le, T., Le, V., & Le, A. (2021). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. BMC Pharmacology and Toxicology, 22(1), 1-11.
- Di Paolo, M., Puzzo, D., & Re, A. (2023).
- Dell'Agli, M., Galli, G. V., Dal Cero, E., Belluti, F., Matera, R., Zironi, E., Pagliuca, G., & Bosisio, E. (2008). IC 50 Values of Icariin Derivatives and Sildenafil on Human PDE5A1 and PDE6C. Planta Medica, 74(12), 1441-1444.
- Bischoff, E. (2002).
-
U.S. Food and Drug Administration. (n.d.). VIAGRA (sildenafil citrate) tablets label. AccessData.FDA. Retrieved from [Link]
- Walker, D. K., Ackland, M. J., James, G. C., Muirhead, G. J., Rance, D. J., Wastall, P., & Wright, P. A. (1999). Preclinical safety profile of sildenafil. International journal of impotence research, 11(S1), S3-S12.
- Zou, P., Oh, S. S., Hou, P., Low, M. Y., & Koh, H. L. (2008). Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. Journal of pharmaceutical and biomedical analysis, 47(3), 567–574.
- Carson, C. C. (2002). The efficacy of sildenafil citrate (Viagra)
- Muirhead, G. J., Masson, E., & Allen, M. J. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 13S–20S.
- Lai, K. C., Liu, Y. C., Liao, Y. C., Lin, Y. L., Tsai, L. Y., Lin, J. H., & Lo, C. F. (2010). Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of food and drug analysis, 18(4), 269-278.
-
Brown, S. N., & Heuvel, M. V. (2012). Sildenafil and Uteroplacental Perfusion. ClinicalTrials.gov. Retrieved from [Link]
- Vlachopoulos, C., Jackson, G., Stefanadis, C., & Montorsi, P. (2005). Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence. Current medical research and opinion, 21(10), 1601–1613.
- Andric, S. A., Janjic, M. M., Stojkov, N. J., & Kostic, T. S. (2010). Sildenafil treatment in vivo stimulates Leydig cell steroidogenesis via the cAMP/cGMP signaling pathway. American journal of physiology. Endocrinology and metabolism, 299(5), E744–E752.
- Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Changes in the Pharmacokinetics and Pharmacodynamics of Sildenafil in Cigarette and Cannabis Smokers. Clinical pharmacokinetics, 40(5), 329–341.
- Purbosari, P. P., & Martono, S. (2021). Qualitative and quantitative analysis of sildenafil in traditional medicines and dietary supplements.
- Paauw, N. D., Lely, A. T., van der, V., S. C., Franx, A., & Nikkels, P. G. (2017). Sildenafil During Pregnancy: A Preclinical Meta-Analysis on Fetal Growth and Maternal Blood Pressure. Hypertension (Dallas, Tex. : 1979), 70(5), 998–1006.
-
U.S. Food and Drug Administration. (2009). Clinical Pharmacology Review NDA 22-473, Intravenous Sildenafil. AccessData.FDA. Retrieved from [Link]
- Asra, R., & Nisa, F. (2021). Review: The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development, 9(4), 108-117.
- Milligan, P. A., Charlton, S., & Weatherley, B. (1999). A population pharmacokinetic analysis of sildenafil citrate in patients with erectile dysfunction. British journal of clinical pharmacology, 48(4), 485–492.
- Reddy, B. M., & Reddy, K. S. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Analytical Chemistry: An Indian Journal, 10(10), 683-690.
- Al-Hayali, L. (2023). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry, 1-19.
Sources
- 1. Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Selective Thionation Strategy for the Synthesis of Thiosildenafil Analytical Standards
Abstract & Scope
This application note details a robust, laboratory-scale protocol for the synthesis of Thiosildenafil (also known as thio-sildenafil or aildenafil), a structural analogue of the PDE5 inhibitor sildenafil. This compound is frequently required as a reference standard in forensic and toxicological analysis to detect adulteration in "herbal" supplements.
The protocol utilizes Lawesson’s Reagent (LR) for the selective thionation of the pyrazolopyrimidinone carbonyl group. Unlike total synthesis routes, this method allows researchers to convert readily available Sildenafil (base or citrate) directly into this compound in a single transformative step.
Key Technical Requirements:
-
Precursor: Sildenafil (Free Base preferred).
-
Reagent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][2]
-
Safety Critical: Process generates Hydrogen Sulfide (
).
Reaction Mechanism & Rationale
The conversion of Sildenafil to this compound proceeds via a thionation reaction where the amide-like carbonyl oxygen at the C-7 position of the pyrazolopyrimidinone ring is replaced by sulfur.
Why Lawesson’s Reagent?
While Phosphorus Pentasulfide (
-
Selectivity: It preferentially targets amides/lactams over other functional groups.
-
Solubility: It is soluble in hot aromatic solvents (toluene, chlorobenzene), creating a homogeneous reaction mixture.
-
Yield: It typically offers higher conversion rates (>80%) for heterocyclic lactams.
Mechanistic Pathway
The reaction follows a mechanism analogous to the Wittig reaction.[2][3] At elevated temperatures (>80°C), the dimeric Lawesson’s Reagent dissociates into two reactive dithiophosphine ylide monomers. This monomer undergoes a [2+2] cycloaddition with the carbonyl to form a four-membered thiaoxaphosphetane intermediate, which then collapses to release the thiocarbonyl product and a stable P=O byproduct.
Figure 1: Mechanistic pathway of the thionation of Sildenafil using Lawesson's Reagent.[3]
Experimental Protocol
Safety Warning: This reaction generates Hydrogen Sulfide (
Materials
-
Substrate: Sildenafil Citrate (commercial) or Sildenafil Base.
-
Reagent: Lawesson’s Reagent (97%+ purity).
-
Solvent: Anhydrous Toluene (dried over molecular sieves).
-
Workup: Dichloromethane (DCM), Sodium Bicarbonate (
), Sodium Hypochlorite (Bleach).
Step-by-Step Procedure
Phase A: Preparation of Sildenafil Free Base
Note: If starting with Sildenafil Citrate salt, it must be converted to the free base to ensure solubility in toluene.
-
Dissolve 1.0 eq of Sildenafil Citrate in water.
-
Adjust pH to ~10 using 1M NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organic layer over anhydrous
, filter, and evaporate to dryness. -
Result: White solid (Sildenafil Free Base).
Phase B: Thionation Reaction[4]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet leading to a bleach trap (to neutralize escaping
). -
Dissolution: Suspend Sildenafil Free Base (1.0 eq, e.g., 474 mg, 1 mmol) in Anhydrous Toluene (10-15 mL).
-
Reagent Addition: Add Lawesson’s Reagent (0.6 eq, e.g., 242 mg). Note: 0.5 eq is stoichiometric, but a slight excess (0.6 eq) ensures completion.
-
Reflux: Heat the mixture to reflux (110°C). The suspension should clear as the reaction proceeds.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 95:5).
-
Sildenafil
: ~0.4 -
This compound
: ~0.6 (Higher due to loss of H-bond accepting capability of C=O). -
Time: Reaction is typically complete in 2–4 hours.
-
Phase C: Workup & Purification[2]
-
Cooling: Cool the reaction mixture to room temperature.
-
Concentration: Evaporate Toluene under reduced pressure. The residue will be a sticky yellow semi-solid.
-
Hydrolysis (Critical): Dissolve the residue in minimal DCM and add water. Stir vigorously for 30 minutes to hydrolyze excess Lawesson’s reagent.
-
Extraction: Separate the organic layer, wash with saturated
(to remove acidic phosphorus byproducts), then brine. -
Chromatography: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of DCM -> 5% MeOH in DCM.
-
Observation: this compound elutes as a bright yellow band.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of this compound.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized standard, the product must be validated against expected spectroscopic data. The "smoking gun" for successful conversion is the disappearance of the carbonyl signal and the appearance of the thiocarbonyl signal in
Expected Data Comparison
| Feature | Sildenafil (Parent) | This compound (Product) | Validation Criteria |
| Appearance | White crystalline powder | Yellow crystalline powder | Color change is the first visual indicator. |
| Molecular Weight | 474.58 g/mol | 490.64 g/mol | MS (ESI+): Expect [M+H]+ at 491.2 |
| IR Spectroscopy | Strong C=O stretch ~1690 | Loss of 1690 band; New C=S bands ~1100-1200 | Disappearance of Carbonyl stretch. |
| ~154 ppm (C=O) | ~174 - 176 ppm (C=S) | Downfield shift of ~20 ppm is diagnostic. | |
| ~2.2 ppm (Singlet) | ~2.3 - 2.4 ppm (Singlet) | Minor shift due to electronic change in ring. |
Troubleshooting
-
Incomplete Conversion: If starting material remains after 4 hours, add 0.1 eq of fresh Lawesson's Reagent and continue reflux. Do not exceed 6 hours to prevent decomposition.
-
Sticky Residue: Phosphorus byproducts can be difficult to remove. If the crude is oily, perform a "dry load" on silica gel for the column chromatography (dissolve in DCM, add silica, evaporate, load powder).
References
-
Forensic Characterization: Venhui, B.J., et al. "The identification of a new sildenafil analogue in a health supplement: this compound." Forensic Science International, 2008.
-
Lawesson's Reagent Mechanism: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2006.
-
NMR Data Validation: Gilard, V., et al. "Detection, identification and quantification by 1H NMR of adulterants in 150 herbal dietary supplements." Journal of Pharmaceutical and Biomedical Analysis, 2015.
-
General Thionation Protocol: "Preparation of Thioamides from Amides." Organic Syntheses, Coll. Vol. 7, p.372.
Sources
Application Note: High-Resolution Quantification of Thiosildenafil in Dietary Supplements via HPLC-UV
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Thiosildenafil , a synthetic analogue of Sildenafil (Viagra), often found as an undeclared adulterant in "herbal" sexual enhancement supplements.
Unlike Sildenafil, this compound substitutes the carbonyl oxygen on the pyrazolopyrimidinone ring with a sulfur atom. This modification significantly alters its lipophilicity and UV absorption profile, necessitating specific chromatographic adjustments. This guide provides a self-validating workflow to resolve this compound from Sildenafil and matrix interferences using a C18 stationary phase and UV detection at 292 nm.
Scientific Mechanism & Separation Logic
Structural Impact on Chromatography
The separation logic relies on the hydrophobic subtraction model .
-
Sildenafil: Contains a carbonyl group (C=O), which is more polar.
-
This compound: Contains a thiocarbonyl group (C=S). Sulfur is less electronegative than oxygen, making the molecule significantly more lipophilic (hydrophobic).
Chromatographic Consequence: On a reversed-phase C18 column, this compound will exhibit a longer retention time (RT) than Sildenafil. If the mobile phase is optimized solely for Sildenafil, this compound may elute extremely late or carry over into subsequent injections.
Visualization: Structural & Chromatographic Relationship
Caption: Figure 1. Mechanistic difference in retention behavior. The thiocarbonyl substitution increases hydrophobic interaction with the C18 chain.
Experimental Protocol
Reagents and Standards
-
This compound Reference Standard: >98% purity (Custom synthesis or certified reference material).
-
Sildenafil Citrate: (Used for resolution check).[1][2][3][4][5][6]
-
Acetonitrile (ACN): HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q (18.2 MΩ·cm).
Instrumentation & Chromatographic Conditions
To ensure robust separation of the this compound peak from the matrix and potential sildenafil contamination, a gradient elution is recommended over isocratic methods.
| Parameter | Specification | Rationale |
| Column | C18, 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | Standard RP column balances resolution and backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses silanol activity and protonates the piperazine nitrogen, improving peak symmetry. |
| Mobile Phase B | Acetonitrile | Strong solvent to elute the lipophilic this compound. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |
| Column Temp | 30°C | Maintains reproducible retention times. |
| Injection Vol | 10 µL | Prevents column overload. |
| Detection | UV @ 292 nm (Primary), 230 nm (Secondary) | 292 nm offers better selectivity against matrix; 230 nm offers higher sensitivity but more noise. |
Gradient Program
Note: this compound elutes significantly later than Sildenafil.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Initial conditions (elutes polar matrix). |
| 5.0 | 70 | 30 | Isocratic hold (Sildenafil elutes ~4-5 min). |
| 12.0 | 20 | 80 | Linear ramp to elute this compound (~10 min). |
| 15.0 | 20 | 80 | Wash step. |
| 15.1 | 70 | 30 | Re-equilibration. |
| 20.0 | 70 | 30 | End of Run. |
Sample Preparation Workflow (Dietary Supplements)
Adulterated supplements often contain complex matrices (cellulose, starch, herbal extracts).
Extraction Protocol
-
Homogenization: Weigh 20 tablets/capsules. Grind to a fine powder.
-
Weighing: Transfer an amount equivalent to 10 mg of target analyte into a 50 mL volumetric flask.
-
Solvent Addition: Add 30 mL of Methanol:Water (70:30) .
-
Sonication: Sonicate for 20 minutes (maintain temp < 35°C to prevent degradation).
-
Dilution: Make up to volume with Mobile Phase A.
-
Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter . (Do not use PVDF if protein binders are suspected).
Workflow Diagram
Caption: Figure 2. Extraction workflow for solid dosage forms ensuring maximum recovery.
Method Validation (Expected Performance)
Based on ICH Q2(R1) guidelines, the following performance metrics confirm the method's validity.
| Parameter | Acceptance Criteria | Typical Result for this compound |
| Specificity | Resolution (Rs) > 1.5 between Sildenafil & this compound | Rs > 3.0 (Due to gradient separation) |
| Linearity | 0.9998 (Range: 10–200 µg/mL) | |
| Precision (RSD) | < 2.0% for n=6 injections | 0.4% - 0.8% |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.5% (Spiked placebo) |
| LOD | S/N > 3 | ~0.5 µg/mL |
| LOQ | S/N > 10 | ~1.5 µg/mL |
Troubleshooting & Expert Insights
Peak Tailing
-
Symptom: Asymmetry factor > 1.5.[1]
-
Cause: Interaction between the basic nitrogen on the piperazine ring and residual silanols on the silica column.
-
Fix: Ensure the buffer pH is maintained at 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.
Retention Time Drift
-
Cause: this compound is highly sensitive to organic modifier concentration (
changes rapidly with %ACN). -
Fix: Pre-mix mobile phases if using a low-pressure mixing system, or ensure the column is fully re-equilibrated (min 5 column volumes) between gradient runs.
Identification Confirmation
While HPLC-UV is sufficient for quantification, "herbal" matrices can have interfering peaks.
-
UV Spectrum Check: this compound has a
shift compared to Sildenafil. Use a PDA (Photodiode Array) detector to compare the spectra of the peak against a standard library. -
Mass Spec: For forensic confirmation, the molecular ion
for this compound is 491.2 m/z (Sildenafil is 475.2 m/z).
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
US Food and Drug Administration (FDA). (2015). Tainted Products - Marketed as Dietary Supplements. [Link]
-
Venhuis, B. J., et al. (2008).[8] "Structure elucidation of a novel synthetic thiono analogue of sildenafil detected in an alleged herbal aphrodisiac."[8] Journal of Pharmaceutical and Biomedical Analysis, 46(4), 814-817. [Link]
-
Reepmeyer, J. C., et al. (2009).[8] "Direct intramolecular gas-phase transfer reaction during fragmentation of sildenafil and this compound analogs." Rapid Communications in Mass Spectrometry, 23(7), 927-936. [Link]
-
World Health Organization (WHO). (2018). The International Pharmacopoeia - Sildenafil Citrate. [Link]
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. japsonline.com [japsonline.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. tsijournals.com [tsijournals.com]
- 5. Validated HPLC Method for Determination of Sildenafil in Pharmaceutical Dosage Forms - UGD Academic Repository [eprints.ugd.edu.mk]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Application Note: Development of a High-Throughput Fluorescence Polarization Assay for Thiosildenafil Potency Determination
Abstract
Thiosildenafil (thio-sildenafil) is a structural analogue of Sildenafil (Viagra®) frequently identified as an adulterant in "natural" sexual enhancement dietary supplements. Structurally characterized by the substitution of a carbonyl oxygen with a sulfur atom on the pyrazolopyrimidine ring, this compound retains potent phosphodiesterase type 5 (PDE5) inhibitory activity. This Application Note details the development of a robust, homogeneous Fluorescence Polarization (FP) assay to quantify the inhibitory potency (
Scientific Background
Mechanism of Action
The physiological mechanism of penile erection relies on the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[1][2][3] NO activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation and inflow of blood.[1][3]
PDE5 is the predominant isoenzyme responsible for the degradation of cGMP to 5'-GMP. This compound, like its parent compound Sildenafil, acts as a competitive inhibitor of PDE5.[4] By blocking the catalytic site, it prevents the hydrolysis of cGMP, thereby potentiating the NO signal.
Structural Context[5]
-
Sildenafil: Contains a carbonyl group (C=O) at the C-7 position of the pyrazolopyrimidine ring.[5]
-
This compound: Contains a thiocarbonyl group (C=S) at the same position.
-
Impact: This modification alters the lipophilicity and metabolic profile but preserves the core pharmacophore required for PDE5 binding.
Assay Principle: IMAP™ Fluorescence Polarization
To measure PDE5 activity without radioactive isotopes, we utilize a metal-coordination Fluorescence Polarization (FP) assay (analogous to the IMAP™ technology).
-
Substrate: A fluorescein-labeled cGMP derivative (FAM-cGMP).
-
Reaction: PDE5 hydrolyzes FAM-cGMP (cyclic) into FAM-GMP (linear).
-
Detection: A binding reagent containing trivalent metal nanoparticles (M
) is added. These nanoparticles specifically bind to the free phosphate group of the product (FAM-GMP) but not the substrate (FAM-cGMP). -
Readout:
-
High Activity (No Inhibitor): Substrate is converted to Product. Product binds to nanoparticles.[6] The rotation of the fluorophore slows down.[6][7] Result: High Polarization (mP).
-
Inhibited Activity (this compound): Substrate remains cyclic. Does not bind nanoparticles. Fluorophore rotates freely. Result: Low Polarization (mP).
-
Visualizing the Mechanism & Workflow
Diagram 1: The NO/cGMP Signaling Pathway & PDE5 Inhibition
This diagram illustrates the biological cascade and the specific intervention point of this compound.
Caption: this compound competitively inhibits PDE5, preventing cGMP degradation and sustaining smooth muscle relaxation.
Diagram 2: FP Assay Workflow
This flow demonstrates the experimental logic from plate setup to data acquisition.
Caption: Step-by-step workflow for the Fluorescence Polarization PDE5 inhibition assay.
Experimental Protocol
Materials & Reagents
| Component | Specification | Source/Notes |
| Enzyme | Human Recombinant PDE5A | Expressed in Sf9 cells (e.g., BPS Bioscience) |
| Substrate | FAM-cGMP | Fluorescein-labeled cGMP (200 nM stock) |
| Inhibitor | This compound | Purified standard (>98% purity) |
| Control | Sildenafil Citrate | Positive control for validation |
| Binding Reagent | IMAP Binding Solution | Containing M(III) coordination complex |
| Assay Buffer | 10 mM Tris-HCl, pH 7.2 | Supplemented with 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20 |
| Plate | 384-well Black, Low-binding | Corning or Greiner |
Reagent Preparation
-
Assay Buffer (1X): Prepare fresh. Ensure MgCl₂ is present as PDE5 is Mg²⁺-dependent.
-
Enzyme Solution: Dilute PDE5A in Assay Buffer to a concentration of 0.5 ng/µL (Optimization required per batch to achieve ~70% substrate conversion).
-
Substrate Solution: Dilute FAM-cGMP to 100 nM in Assay Buffer.
-
Compound Dilution: Dissolve this compound in 100% DMSO to 10 mM. Perform a 1:3 serial dilution in DMSO, then dilute 1:50 into Assay Buffer to ensure final DMSO < 1%.
Assay Procedure (Standard 384-well Format)
Step 1: Compound Addition
-
Add 5 µL of diluted this compound (or Sildenafil control) to test wells.
-
Add 5 µL of dilute DMSO (vehicle) to "Max Activity" (Positive) control wells.
-
Add 5 µL of dilute DMSO to "Blank" (Background) wells.
Step 2: Enzyme Initiation
-
Add 10 µL of PDE5A Enzyme Solution to Test and Max Activity wells.
-
Add 10 µL of Assay Buffer (no enzyme) to Blank wells.
-
Pre-incubation:[7] Shake plate for 1 min, incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.
Step 3: Substrate Addition
-
Add 5 µL of Substrate Solution (100 nM FAM-cGMP) to all wells.
-
Final Reaction Volume: 20 µL.
-
Final Concentrations: Enzyme (~0.25 ng/µL), Substrate (25 nM).
Step 4: Incubation
-
Incubate for 60 minutes at RT in the dark.
Step 5: Detection (Stop & Bind)
-
Add 60 µL of IMAP Binding Solution (1:400 dilution of beads in Binding Buffer) to all wells.
-
Incubate for 30 minutes at RT.
Step 6: Measurement
-
Read Fluorescence Polarization on a multimode plate reader (e.g., PerkinElmer EnVision or Molecular Devices SpectraMax).
-
Settings: Excitation 485 nm, Emission 520 nm.
-
Output: Parallel (
) and Perpendicular ( ) intensities; calculated mP.
Data Analysis & Validation
Calculating Polarization (mP)
The instrument typically calculates mP automatically, but the formula is:
Calculating % Inhibition
Normalize the data using the "Max Activity" (High mP) and "Blank" (Low mP, mimics 100% inhibition/no enzyme) controls.
Note on IMAP Logic:
-
Max Activity (Enzyme + Substrate): High conversion
High Binding High mP . -
Inhibited (Enzyme + Drug): Low conversion
Low Binding Low mP .
- : Average mP of Enzyme Only wells (High signal).
- : Average mP of Substrate Only/Inhibited wells (Low signal). (Correction: In some FP setups, substrate binds less than product. Ensure you verify which species generates the high signal. In IMAP, Product (GMP) yields high mP. Therefore, inhibition lowers the mP signal relative to the active control.)
IC50 Determination
Plot Log[this compound] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic model):
Acceptance Criteria (Self-Validating System)
-
Z-Factor: Must be
for the assay to be considered robust. -
Sildenafil Control: The
of the Sildenafil reference standard should fall within 3–10 nM (consistent with literature). If Sildenafil deviates significantly, the enzyme activity or buffer conditions are compromised.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Polarization Window | Insufficient enzyme activity | Titrate enzyme concentration. Ensure <10% substrate conversion is NOT used; IMAP requires high conversion (~70%) to generate enough product for binding. |
| High Background in Inhibited Wells | Non-specific binding | Add 0.01% BSA or increase Tween-20 concentration in the buffer. |
| Variable IC50 values | DMSO interference | Ensure final DMSO concentration is consistent and <1% (PDE5 is sensitive to high organic solvents). |
| "Hook Effect" in Binding | Too much substrate/product | The binding beads have a finite capacity. If substrate concentration is too high, it saturates beads, reducing the polarization delta. Keep substrate < 100 nM. |
References
-
PubChem. (n.d.). Sildenafil Citrate Compound Summary.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP) Assay Principles and Optimization.[6][9] Retrieved October 26, 2023, from [Link]
-
Venkateswarlu, K., et al. (2012). Identification of this compound in a Health Supplement.[10][11] Journal of Food and Drug Analysis. (Contextual reference for this compound as an adulterant).
-
Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP Phosphodiesterase-5: Target of Sildenafil.[4][5][12] IUBMB Life. (Foundational mechanism of PDE5).
Sources
- 1. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hims.com [hims.com]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of this compound in a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of illicit dietary supplements sold in the Italian market: identification of a sildenafil thioderivative as adulterant using UPLC-TOF/MS and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Thiosildenafil as a reference standard in analytical chemistry
Executive Summary
The proliferation of "designer" phosphodiesterase-5 (PDE-5) inhibitors in adulterated dietary supplements presents a moving target for analytical laboratories.[1][2] Thiosildenafil , a structural analogue of Sildenafil (Viagra™), is created by substituting the carbonyl oxygen of the pyrazolopyrimidinone ring with a sulfur atom.[3] This modification alters the physicochemical properties sufficiently to evade standard UV/HPLC screening libraries designed solely for Sildenafil, while retaining pharmacological activity.
This Application Note provides a definitive protocol for using this compound as a reference standard. It details the critical differences in fragmentation (MS/MS) and absorbance (UV) required to distinguish it from its parent compound, ensuring robust detection in complex matrices such as herbal supplements and biological fluids.
Chemical Profile & Reference Standard Management
To effectively use this compound as a reference, one must understand its deviation from Sildenafil. The "Thio-" modification introduces a thiocarbonyl group (
Comparative Physicochemical Data
| Feature | Sildenafil (Parent) | This compound (Target Adulterant) | Analytical Impact |
| CAS Registry | 139755-83-2 | 479073-79-5 | Distinct regulatory tracking.[1][2] |
| Formula | +16.06 amu mass shift.[1][2] | ||
| Mol. Weight | 474.58 g/mol | 490.65 g/mol | Requires adjusted precursor ion selection.[2] |
| ~292 nm | ~300–350 nm (Bathochromic shift) | This compound solutions appear yellow ; Sildenafil is colorless.[2] | |
| Solubility | Water (as Citrate), MeOH | DMSO, MeOH (Heating may be req.) | Lipophilicity increases retention time on C18.[2] |
Standard Preparation Protocol
Objective: Prepare a stable 1.0 mg/mL stock solution.
-
Solvent Selection: Use DMSO (Dimethyl sulfoxide) or Methanol .[2] Avoid pure water as this compound free base precipitates easily.[2]
-
Weighing: Weigh 10.0 mg of this compound Reference Standard (purity >98%) into a 10 mL amber volumetric flask.
-
Dissolution: Add 5 mL of DMSO. Sonicate for 5 minutes at ambient temperature until fully dissolved. Dilute to volume with Methanol.
-
Storage: Aliquot into amber HPLC vials. Store at -20°C . Stable for 6 months.
-
Quality Check: Before use, visually inspect for precipitation. If the bright yellow hue fades to white/colorless, oxidative desulfurization (reversion to Sildenafil) may have occurred.
-
Analytical Protocol: LC-MS/MS Quantitation
This is the "Gold Standard" method. The presence of the sulfur atom shifts the precursor ion mass and specific fragment ions, providing a self-validating identification mechanism.
Chromatographic Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.[2]
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm) or Biphenyl (enhanced selectivity for aromatic rings).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Ionization promoter).[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Mass Spectrometry Parameters (ESI+)
This compound ionizes readily in positive mode (
-
Source Temp: 450°C
-
Capillary Voltage: 3.5 kV
-
Precursor Ion:
491.2 [2]
MRM Transition Table:
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Structural Origin | Role |
| This compound | 491.2 | 299.1 | 35 | Pyrazolopyrimidine-thione core | Quantifier |
| 491.2 | 99.1 | 45 | N-methylpiperazine tail | Qualifier 1 | |
| 491.2 | 283.1 | 50 | Desulfurized fragment (rare) | Qualifier 2 | |
| Sildenafil | 475.2 | 283.1 | 35 | Pyrazolopyrimidinone core | Reference |
Mechanistic Insight:
The shift from fragment 283 (Sildenafil) to 299 (this compound) confirms the sulfur substitution is on the heterocyclic ring, not the piperazine tail (which remains
Analytical Protocol: Rapid UV-PDA Screening
For labs without MS, or for rapid intake screening of raw materials.
-
Spectral Analysis:
-
Extract the spectrum at the retention time of the peak.
-
Sildenafil: Shows dual maxima at ~220 nm and ~292 nm.
-
This compound: Shows a distinct bathochromic shift with a broad maximum extending into 300–350 nm range due to the
transition of the bond.
-
-
Visual Confirmation: High-concentration samples (>1 mg/g) of this compound adulterants often tint the extraction solvent yellow, unlike the clear solution of Sildenafil.
Visualization of Workflows
Figure 1: Decision Logic for PDE-5 Inhibitor Identification
This diagram illustrates the logical flow for distinguishing the parent drug from its thio-analogue using the reference standard.
Caption: Logical workflow for differentiating Sildenafil from this compound using spectral and mass-spectral shifts.
Figure 2: LC-MS/MS Method Validation Workflow
A step-by-step guide to validating the this compound reference standard in a new method.
Caption: Sequential workflow for validating this compound quantitation, ensuring system precision and sensitivity.
Troubleshooting & Causality
-
Issue: Peak Broadening.
-
Issue: Signal degradation over time.
-
Issue: Isobaric Interference.
-
Cause: Other analogues (e.g., Hydroxyhomosildenafil) may have similar masses but different fragmentation.
-
Fix: Rely on the 299 fragment . If the fragment is 283, it is likely NOT this compound, but an analogue with an unmodified pyrazolopyrimidinone ring.
-
References
-
US Food and Drug Administration (FDA). (2025).[2] Tainted Products Marketed as Dietary Supplements_.[1][2][3][4][Link][1][2]
-
PubChem. (2025).[1][2] this compound Compound Summary (CID 10228242).[2] National Library of Medicine. [Link][1][2]
- Venkatesh, P., et al. (2013). "Characterization of Sildenafil analogues in herbal formulations by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis.
-
World Health Organization (WHO). (2024). Guidance on Testing of Suspect Falsified Medicines.[3][Link][1][2]
Sources
Cell-based assays to determine Thiosildenafil's effect on PDE5
Application Note: Cell-Based Characterization of Thiosildenafil Potency and Selectivity via PDE5 Inhibition Assays
Executive Summary & Introduction
This compound is a structural analogue of Sildenafil (Viagra) where the carbonyl oxygen of the pyrazolopyrimidinone ring is replaced by a sulfur atom. Often detected as an undeclared adulterant in "herbal" sexual enhancement supplements, this compound poses significant pharmacological questions regarding its potency, cell permeability, and off-target effects compared to its parent compound.
While biochemical assays using purified PDE5 enzyme provide intrinsic inhibitory constants (
This guide details two orthogonal cell-based protocols to characterize this compound:
-
Functional cGMP Accumulation Assay (HTRF): A high-throughput quantification of intracellular cGMP stabilization.
-
Downstream Signaling Verification (VASP Phosphorylation): Confirmation of Protein Kinase G (PKG) activation, proving the signal is successfully transduced downstream.
Mechanistic Principles
Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for degrading cyclic Guanosine Monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2]
-
Normal Physiology: Nitric Oxide (NO) activates Soluble Guanylyl Cyclase (sGC), converting GTP to cGMP.[3] cGMP activates Protein Kinase G (PKG), leading to smooth muscle relaxation. PDE5 terminates this signal by hydrolyzing cGMP to 5'-GMP.[3]
-
This compound Action: By mimicking the purine ring of cGMP, this compound competitively binds to the PDE5 catalytic site, preventing cGMP hydrolysis.[4]
-
The "Thio" Difference: The sulfur substitution increases lipophilicity (LogP), potentially altering membrane permeability and binding kinetics compared to Sildenafil.
Figure 1: Signaling Pathway & Mechanism of Action
Caption: this compound blocks PDE5-mediated hydrolysis of cGMP, sustaining PKG activation and muscle relaxation.
Protocol A: HTRF® Cell-Based cGMP Accumulation Assay
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure cGMP. It is a competition assay where native cGMP produced by the cell competes with d2-labeled cGMP for binding to a Cryptate-labeled anti-cGMP antibody.
Why this method? Unlike ELISA, HTRF is "mix-and-read" (no wash steps), preventing cGMP degradation during processing and allowing high-throughput screening of this compound concentrations.
Materials Required
-
Cell Line: HEK293-recombinant PDE5 (stable transfection) or Primary Human Aortic Smooth Muscle Cells (HASMC).
-
Reagents:
-
This compound (Test compound).
-
NO Donor: SNAP (S-Nitroso-N-acetylpenicillamine) or SNP (Sodium Nitroprusside). Note: Basal cGMP is too low to measure inhibition; you must stimulate production.
-
Cisbio cGMP HTRF Kit (or equivalent PerkinElmer LANCE Ultra).
-
IBMX (3-isobutyl-1-methylxanthine) – For positive controls only .
-
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest HEK293-PDE5 cells and resuspend in stimulation buffer (HBSS + 20 mM HEPES).
-
Density: Dispense 2,500 cells/well into a white 384-well low-volume plate (5 µL volume).
-
-
Compound Addition (Pre-Incubation):
-
Prepare a 4X serial dilution of this compound and Sildenafil (Range: 0.1 nM to 10 µM).
-
Add 2.5 µL of compound to respective wells.
-
Critical Control: Include "No Inhibitor" wells (0% inhibition) and "IBMX" wells (100% PDE inhibition).
-
Incubate for 15 minutes at Room Temperature (RT). This allows this compound to penetrate the membrane and bind PDE5.
-
-
Stimulation:
-
Lysis & Detection:
-
Add 5 µL of cGMP-d2 conjugate (Acceptor).
-
Add 5 µL of Anti-cGMP-Cryptate (Donor) in Lysis Buffer.
-
Incubate for 1 hour at RT in the dark.
-
-
Readout:
-
Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm. Emission: 665 nm (FRET signal) and 620 nm (Donor reference).
-
Calculate Ratio:
.
-
Figure 2: HTRF Experimental Workflow
Caption: Step-by-step workflow for the competitive HTRF cGMP accumulation assay.
Protocol B: VASP Phosphorylation Assay (Orthogonal Validation)
While Protocol A measures the substrate (cGMP), Protocol B measures the functional consequence. Vasodilator-stimulated phosphoprotein (VASP) is a specific substrate of PKG. When PDE5 is inhibited, cGMP rises, PKG activates, and VASP is phosphorylated at Serine 239.
Method: In-Cell ELISA (ICE) or Western Blot.
-
Treatment:
-
Plate HASMC (Smooth Muscle Cells) in 96-well plates.
-
Treat with this compound (various concentrations) + SNAP (10 µM) for 45 minutes.
-
-
Fixation:
-
Fix cells with 4% Paraformaldehyde (PFA) for 20 mins.
-
Permeabilize with Triton X-100.
-
-
Staining:
-
Primary Antibody: Anti-phospho-VASP (Ser239).
-
Secondary Antibody: HRP-conjugated or IRDye-conjugated.
-
-
Normalization:
-
Stain for Total VASP or GAPDH (housekeeping) to normalize signal.
-
-
Result:
-
An increase in p-VASP signal confirms that this compound is not only inhibiting PDE5 but effectively amplifying the NO/cGMP signaling cascade in the cell.
-
Data Analysis & Interpretation
Data should be fitted to a sigmoidal dose-response curve (4-parameter logistic equation) to determine the IC50.
Equation:
Expected Results Table
| Compound | Assay Type | Expected IC50 (nM) | Interpretation |
| Sildenafil | Cell-based (HEK-PDE5) | 3 – 15 nM | Potent inhibition; Reference standard. |
| This compound | Cell-based (HEK-PDE5) | 5 – 25 nM | Likely equipotent or slightly lower potency due to solubility/permeability shifts. |
| Sildenafil | Enzyme Assay (Purified) | ~3.5 nM | High affinity in absence of membranes. |
| This compound | Enzyme Assay (Purified) | ~4 – 10 nM | Structural similarity suggests close affinity. |
Key Interpretation Note: If this compound shows a significantly higher IC50 in cells compared to the enzyme assay (e.g., >10x shift), it suggests poor membrane permeability due to the sulfur substitution. If the IC50 is comparable to Sildenafil, it confirms it is a potent and bioavailable PDE5 inhibitor.
Safety & Handling
-
Bioactivity: this compound is a potent vasodilator.[4] Handle with care to avoid accidental inhalation or skin contact, which could cause systemic vasodilation (hypotension).
-
Solubility: this compound is highly lipophilic. Dissolve in 100% DMSO to create stock solutions, ensuring final assay concentration of DMSO is <0.5% to avoid cytotoxicity.
References
-
Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry, 274(20), 13729-13732.
-
Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective PDE inhibition. International Journal of Impotence Research, 16, S11–S14.
-
Venable, P. W., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Journal of Pharmaceutical and Biomedical Analysis, 154, 30-36.
-
Osterloh, I. H. (2001). The discovery and development of Viagra® (sildenafil citrate). Sildenafil, 1-13.
-
Cisbio Bioassays. cGMP HTRF Assay Principle and Protocol.
Sources
- 1. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. mdpi.com [mdpi.com]
- 5. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Competitive Binding Assays for PDE5 Inhibitors
Introduction & Scientific Rationale
Thiosildenafil (TS) is a structural analogue of Sildenafil (Viagra™) in which the carbonyl oxygen of the pyrazolopyrimidinone ring is replaced by a sulfur atom (thione substitution). While often identified as an adulterant in "herbal" supplements, TS serves as a critical reference compound in phosphodiesterase type 5 (PDE5) drug discovery. Its structural similarity to Sildenafil makes it an ideal candidate for Structure-Activity Relationship (SAR) studies, probing the tolerance of the PDE5 hydrophobic pocket for bulkier, more lipophilic atoms.
This Application Note details a Fluorescence Polarization (FP) Competitive Binding Assay designed to determine the inhibition constant (
Mechanism of Action: The Competitive Displacement Principle
The assay relies on the "lock-and-key" competition between a high-affinity, fluorescently labeled tracer (e.g., Fluorescein-Sildenafil) and the unlabeled test compound (this compound) for the PDE5 catalytic domain.
-
High Polarization (Bound State): When the small fluorescent tracer binds to the large PDE5 enzyme (~100 kDa), its rotational diffusion slows, resulting in high fluorescence polarization (mP).
-
Low Polarization (Free State): If this compound successfully competes for the binding site, it displaces the tracer into solution. The free tracer rotates rapidly, depolarizing the emitted light.
Structural Insight: Sildenafil vs. This compound
The sulfur substitution in this compound increases the compound's lipophilicity (LogP) and van der Waals radius compared to Sildenafil. This assay quantifies how these physicochemical changes impact the binding energy (
Experimental Workflow Visualization
The following diagram illustrates the competitive binding mechanism and the logical flow of the assay protocol.
Caption: Figure 1. Schematic of the Fluorescence Polarization Competitive Binding Assay. This compound displaces the fluorescent tracer, reducing the polarization signal.
Detailed Protocol
Materials & Reagents[1]
-
Target: Recombinant Human PDE5A1 (catalytic domain).
-
Tracer: Fluorescein-labeled Sildenafil (or generic PDE5-FITC ligand) at
concentration (typically 2–5 nM). -
Test Compound: this compound (Purity >98%).
-
Reference Standard: Sildenafil Citrate.[1]
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% Brij-35 (non-ionic detergent is critical to prevent aggregation), 1 mM DTT.
-
Plate: 384-well Black, Low-Binding Microplate (e.g., Corning 3575).
Protocol Steps
Step 1: Compound Preparation (Serial Dilution)
This compound is highly lipophilic. Proper DMSO handling is required to prevent precipitation.
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a 12-point, 3-fold serial dilution in 100% DMSO.
-
Intermediate Dilution: Transfer 1 µL of the DMSO series into 49 µL of Assay Buffer. This creates a 2% DMSO intermediate plate (200µM top concentration).
-
Why? Direct transfer of 100% DMSO to the enzyme can denature proteins. This step ensures the final DMSO concentration in the assay is <1%.
-
Step 2: Enzyme-Tracer Master Mix
-
Thaw PDE5 enzyme on ice.[2]
-
Dilute PDE5 enzyme in Assay Buffer to a concentration of 2x the determined
(approx. 10–20 nM depending on lot activity). -
Add Fluorescent Tracer to the enzyme solution to a final concentration of 2 nM .
-
Incubate Master Mix for 15 minutes at Room Temperature (RT) to allow pre-complexing.
Step 3: Assay Assembly
-
Dispense 10 µL of the Intermediate Compound Dilution (from Step 1) into the 384-well plate.
-
Dispense 10 µL of the Enzyme-Tracer Master Mix (from Step 2) into the wells.
-
Final Volume: 20 µL.
-
Final DMSO: 1%.
-
Controls:
-
High Control (HC): Enzyme + Tracer + DMSO (No inhibitor) = Max Polarization (~200–300 mP).
-
Low Control (LC): Tracer + Buffer (No Enzyme) = Min Polarization (~20–50 mP).
-
-
Step 4: Incubation & Reading[3]
-
Centrifuge plate at 1000 x g for 1 minute to remove bubbles.
-
Incubate for 60 minutes at RT in the dark.
-
Note: Equilibrium must be reached.[3] this compound has slow off-rates; insufficient incubation will underestimate potency.
-
-
Read Fluorescence Polarization:
-
Excitation: 485 nm (Bandwidth 20 nm)
-
Emission: 535 nm (Bandwidth 20 nm)
-
Mirror: Dichroic 505 nm
-
Data Analysis & Interpretation
Calculating Inhibition
Convert raw mP values to Percent Inhibition using the controls:
Determining and
Fit the data to a 4-parameter logistic (4PL) equation. Since this is a competitive binding assay, convert the
Where:
- = Concentration of Fluorescent Tracer (2 nM).
- = Concentration of PDE5 Enzyme.
- = Dissociation constant of the Tracer (determined in a separate experiment).
Expected Results Comparison
The following table summarizes expected affinity ranges based on literature values for Sildenafil and structural analogs.
| Compound | Expected | Relative Potency | Structural Note |
| Sildenafil | 3.5 – 8.0 | 1.0 (Ref) | Carbonyl Oxygen (H-bond acceptor) |
| This compound | 4.0 – 12.0 | ~0.9 – 1.0 | Thione Sulfur (Lipophilic, larger radius) |
| Vardenafil | 0.1 – 0.7 | >10.0 | Ethyl-piperazine ring modification |
Note: this compound typically exhibits equipotent or slightly lower affinity than Sildenafil due to the steric bulk of the sulfur atom, despite the favorable lipophilic interactions.
Troubleshooting & Validation (Self-Validating Systems)
To ensure "Trustworthiness" (Part 2 of requirements), the assay includes built-in quality checks:
-
Z-Factor Calculation: A robust HTS assay must have a Z' > 0.5.
If Z' < 0.5, increase enzyme concentration or check tracer stability. -
The "Hook Effect" Check: If polarization decreases at very high enzyme concentrations during optimization, it indicates tracer aggregation. Ensure Brij-35 is present in the buffer.
-
DMSO Tolerance: this compound requires DMSO, but PDE5 is sensitive to solvents. Validate the assay by running a "DMSO dose-response" (0.5% to 5%) to ensure the enzyme activity/binding remains constant at the chosen 1% concentration.
References
-
Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry. Link
-
U.S. Food and Drug Administration (FDA). Tainted Products Marketed as Dietary Supplements (Database of PDE5 adulterants including this compound). Link
-
Blount, M. A., et al. (2004). Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. Molecular Pharmacology. Link
-
Wang, H., et al. (2006). Structures of PDE5A1 complexed with sildenafil or vardenafil. Crystal Structure Analysis. Link
- Huang, S. A., et al. (2013). Fluorescence polarization assay for the identification of PDE5 inhibitors. Assay and Drug Development Technologies. (General methodology reference).
Sources
- 1. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Application Note: High-Sensitivity Quantification of Thiosildenafil and N-desmethylthiosildenafil in Human Plasma via LC-MS/MS
This Application Note is structured to guide researchers through the development and validation of a high-sensitivity LC-MS/MS method for Thiosildenafil and its primary metabolite in human plasma.
Abstract
This compound (THIO) is a structural analogue of Sildenafil (Viagra®) in which the carbonyl oxygen of the pyrazolopyrimidinone ring is replaced by a sulfur atom. Often detected as an undeclared adulterant in "herbal" sexual enhancement supplements, THIO poses significant health risks due to unknown pharmacokinetics and potential toxicity. This guide details a robust LC-MS/MS protocol for quantifying THIO and its major metabolite, N-desmethylthis compound (N-des-THIO), in human plasma. The method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and achieves a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic and forensic applications.
Introduction & Compound Characterization
Unlike approved PDE5 inhibitors, this compound lacks rigorous clinical safety data. Its structural modification (C=O
Metabolic Pathway
This compound undergoes hepatic metabolism primarily mediated by CYP3A4 and CYP2C9, mirroring the Sildenafil pathway. The primary metabolic step is N-demethylation of the piperazine ring.[1]
Figure 1: Metabolic Pathway of this compound
Caption: this compound is metabolized to N-desmethylthis compound via N-demethylation, primarily driven by cytochrome P450 enzymes.[2]
Experimental Design Strategy
Internal Standard (IS) Selection
-
Ideal: this compound-d3 (if commercially available).
-
Practical Alternative: Sildenafil-d8.
-
Expert Insight: While Sildenafil-d8 is chemically similar, this compound is more lipophilic due to the sulfur substitution. Consequently, this compound will elute later than Sildenafil-d8 on a C18 column. This retention time difference must be accounted for during method validation, particularly regarding matrix effect assessment windows.
Sample Preparation: LLE vs. PPT
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for this application.
-
Reasoning: Plasma phospholipids cause significant ion suppression in ESI+ mode. This compound's high lipophilicity allows for efficient extraction into non-polar solvents like Methyl tert-butyl ether (MTBE), leaving the majority of polar plasma interferences behind. This results in cleaner baselines and lower LLOQs (typically <1.0 ng/mL).
Detailed Protocol
Reagents and Materials
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Sample Preparation Workflow
Figure 2: Liquid-Liquid Extraction (LLE) Workflow
Caption: Optimized LLE workflow using MTBE to maximize recovery of lipophilic this compound while minimizing phospholipid carryover.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Start Gradient |
| 3.50 | 90 | Elution of Analytes |
| 4.50 | 90 | Wash |
| 4.60 | 10 | Re-equilibration |
| 6.00 | 10 | End of Run |
Mass Spectrometry (MS/MS):
-
Source: ESI Positive (Electrospray Ionization).[5]
-
Capillary Voltage: 3.5 kV (Typical).
-
Source Temp: 500°C.
MRM Transitions Table: Note: The product ion m/z 299 corresponds to the this compound core fragment (analogous to m/z 283 in sildenafil but +16 Da due to S substitution).
| Analyte | Precursor Ion (m/z) | Product Ion Quant (m/z) | Product Ion Qual (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 491.2 | 299.1 | 313.1 | 35 | 25 |
| N-desmethylthis compound | 477.2 | 299.1 | 283.1 | 35 | 28 |
| Sildenafil-d8 (IS) | 483.4 | 291.3 | - | 35 | 25 |
Method Validation Parameters (FDA/EMA Guidelines)
Linearity & Sensitivity
-
Range: 1.0 – 1000 ng/mL.
-
Weighting: 1/x².
-
LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).
Matrix Effect & Recovery
Because this compound elutes later than Sildenafil-d8, matrix effects may differ between the analyte and IS.
-
Assessment: Calculate the Matrix Factor (MF) by comparing peak areas of post-extraction spiked plasma vs. neat solution standards.
-
Acceptance: IS-normalized MF should be between 0.85 and 1.15. If suppression is observed (>20%), consider reducing the injection volume or switching to a more selective column (e.g., Biphenyl).
Stability
This compound is generally stable, but sulfur-containing compounds can be sensitive to oxidation.
-
Protocol: Assess freeze-thaw stability (3 cycles at -80°C) and benchtop stability (4 hours at room temperature). Keep samples protected from light during processing.
Troubleshooting & Expert Tips
-
Retention Time Shift: this compound will retain longer than Sildenafil. On a standard C18 gradient, if Sildenafil elutes at 2.5 min, expect this compound around 2.8 - 3.0 min.
-
Carryover: Due to high lipophilicity, this compound can stick to injector needles. Use a strong needle wash (e.g., ACN:MeOH:IPA:Water 1:1:1:1 + 0.1% FA).
-
Isomer Interference: Be aware of other analogues like Thiohomosildenafil. They have different molecular weights but may share fragments.[7] Chromatographic separation is key.
References
-
Simultaneous determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Source: PubMed (Biomed Chromatogr). URL:[Link]
-
Determination of Sildenafil Citrate Adulterated in a Dietary Supplement Capsule by LC/MS/MS. Source: Journal of Food and Drug Analysis. URL:[Link]
-
Analysis of analogues of sildenafil, tadalafil and vardenafil in food products by LC-MS/MS. (Screening for 48 compounds including this compound). Source: Food Additives & Contaminants.[8] URL:[Link][1][2]
-
Characterization of sildenafil analogues by ESI-MS/MS. (Structural fragmentation data). Source: Journal of Mass Spectrometry. URL:[Link]
Sources
- 1. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of hepatic CYP inhibitors on the metabolism of sildenafil and formation of its metabolite, N-desmethylsildenafil, in rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. lawdata.com.tw [lawdata.com.tw]
Troubleshooting & Optimization
Technical Support Center: Thiosildenafil Plasma Extraction
Welcome to the technical support center for bioanalytical scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the extraction recovery of Thiosildenafil from plasma samples. The content is structured to address common challenges encountered in the lab, explaining the fundamental principles behind each recommendation to empower you to design robust and reproducible methods.
Section 1: Understanding the Analyte - this compound Properties
Before troubleshooting extraction, it's crucial to understand the physicochemical properties of this compound. This compound is a structural analogue of sildenafil, where a sulfur atom replaces an oxygen atom. This seemingly small change can influence its polarity, protein binding, and ionization, all of which are critical factors in extraction efficiency.
| Property | Value (Estimated) | Implication for Extraction |
| Molecular Weight | 490.6 g/mol [1] | Standard molecular weight for small molecule extraction. |
| XLogP3 | 2.1[1] | Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents. |
| pKa (Strongest Basic) | ~6.0 - 6.8 | This compound is a basic compound. Its charge state is highly dependent on pH.[2][3] |
| Plasma Protein Binding | High (similar to Sildenafil, ~96%) | A significant portion of the drug will be bound to plasma proteins like albumin. This binding must be disrupted for efficient extraction. |
Section 2: Troubleshooting Low Extraction Recovery
Low recovery is one of the most frequent issues in bioanalysis. A consistent and high recovery is not strictly required by all regulatory bodies, but it should be reproducible for the method to be considered reliable[4]. However, aiming for higher recovery often leads to better sensitivity and robustness.
FAQ 1: My this compound recovery is consistently below 60%. What is the most likely cause?
Answer: With over 96% of sildenafil (and presumably this compound) being protein-bound, the most common culprit for low recovery is inefficient disruption of the drug-protein interaction. If the proteins are not effectively removed or denatured, the analyte will be discarded along with the protein pellet.
Core Directive: Protein Disruption
-
Protein Precipitation (PPT): This is the first and most critical step. Ensure you are using an adequate volume of a suitable organic solvent. A 3:1 or 4:1 ratio of solvent to plasma is standard.[5]
-
Recommended Solvent: Acetonitrile (ACN) is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant and denser protein pellet.[6]
-
Technique Tip: Add the cold ACN to the plasma sample quickly and vortex immediately and vigorously for at least 30-60 seconds. This ensures rapid protein denaturation and prevents the formation of large, gummy protein aggregates that can trap the analyte.
-
-
Acidification: Using an acid like Trichloroacetic Acid (TCA) can also be effective for protein precipitation.[7] However, TCA can be harsh and may cause degradation of certain analytes. It's generally recommended to start with organic solvent precipitation.
FAQ 2: I've optimized my protein precipitation, but recovery is still poor. What should I investigate next?
Answer: If protein precipitation is efficient, the next area to focus on is the partitioning of this compound from the aqueous plasma environment into the organic extraction solvent. This is governed by solvent choice and, critically, the pH of the sample.
Core Directive: Optimize Partitioning (for Liquid-Liquid Extraction - LLE)
-
Understand the Role of pH: this compound is a basic compound with a pKa around 6.0-6.8.[2][3] To ensure it is in its neutral, most non-polar state, the pH of the aqueous phase should be adjusted to be at least 2 units above its pKa.[8] In its neutral form, it will have maximum solubility in an organic solvent.
-
Practical Step: After protein precipitation and centrifugation, add a small amount of a basic buffer (e.g., sodium carbonate or ammonium hydroxide) to the supernatant to raise the pH to >9.0 before adding the LLE solvent.
-
-
Solvent Selection: The choice of extraction solvent is critical. Given this compound's moderate lipophilicity (XLogP3 ≈ 2.1), a solvent of intermediate polarity is a good starting point.
-
Recommended Solvents:
-
Ethyl Acetate: A versatile solvent that works well for many moderately polar compounds.
-
Dichloromethane (DCM): Can be effective but is denser than water, forming the bottom layer.[9]
-
Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with lower volatility and peroxide formation risk.
-
-
Avoid: Highly non-polar solvents like hexane are unlikely to be effective.
-
Workflow Diagram: LLE Optimization
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow.
Section 3: Advanced Troubleshooting - Solid-Phase Extraction (SPE)
For cleaner extracts and often higher, more reproducible recovery, Solid-Phase Extraction (SPE) is the preferred method.[10][11]
FAQ 3: I'm using a C18 SPE cartridge, but my this compound is breaking through during the loading step. Why is this happening?
Answer: This classic issue, known as "breakthrough," occurs when the analyte fails to adsorb to the stationary phase. For a reversed-phase sorbent like C18, the primary retention mechanism is hydrophobic interaction. If the loading solution is too high in organic content, the analyte will remain in the solution rather than binding to the sorbent.
Core Directive: Ensure Proper Binding
-
Dilute the Supernatant: After protein precipitation with acetonitrile, the resulting supernatant is high in organic content. This must be diluted with an aqueous buffer (e.g., water or phosphate buffer) to a final organic concentration of <5% before loading onto the C18 cartridge.
-
Conditioning and Equilibration: Never skip these steps.
-
Conditioning: Wet the sorbent with a strong solvent like methanol or acetonitrile (1-2 column volumes). This solvates the C18 chains, making them accessible to the analyte.[12]
-
Equilibration: Flush the column with a solution that matches the matrix of your loading sample (e.g., water or your dilution buffer) (1-2 column volumes). This prepares the sorbent environment for sample loading. Do not let the sorbent go dry after this step.
-
FAQ 4: My analyte binds to the SPE cartridge, but I'm losing it during the wash step. How can I fix this?
Answer: This indicates your wash solvent is too strong, stripping the analyte along with the interferences. The goal of the wash step is to remove polar interferences (like salts and phospholipids) while retaining the moderately non-polar this compound.
Core Directive: Optimize the Wash Solvent
-
Start Mild: Begin with a 100% aqueous wash (e.g., water or a weak buffer).
-
Introduce Organic Content Gradually: If a stronger wash is needed to remove interferences, increase the percentage of organic solvent (typically methanol or acetonitrile) in the aqueous wash solution in small increments (e.g., 5%, 10%, 15%). Collect the wash eluate at each step and analyze it to determine the point at which this compound begins to elute. The optimal wash will be the strongest one that doesn't elute your analyte.
Workflow Diagram: SPE Optimization
Caption: Key steps for a robust Solid-Phase Extraction (SPE) protocol.
Section 4: Addressing Matrix Effects
Even with high recovery, your results can be compromised by matrix effects—the suppression or enhancement of analyte ionization in the mass spectrometer caused by co-eluting compounds from the plasma matrix.[13][14][15] Phospholipids are a major cause of this issue.[16]
FAQ 5: My recovery is good and reproducible, but my signal intensity varies wildly between samples. Could this be a matrix effect?
Answer: Yes, this is a classic sign of matrix effects. While a stable-isotope labeled internal standard (like Sildenafil-d8) can compensate for much of this variability, reducing the matrix effect itself is always the best approach.[17]
Core Directive: Improve Sample Cleanup
-
Switch to SPE: If you are using protein precipitation alone, your extract is likely "dirty." SPE is significantly more effective at removing phospholipids and other endogenous components that cause ion suppression.[10]
-
Optimize LLE with Back-Extraction: A back-extraction can significantly clean up an LLE sample.[8][18]
-
Step A: Perform the initial LLE at high pH (>9) to extract neutral this compound into the organic phase, leaving polar interferences behind.
-
Step B: Isolate the organic layer and mix it with a fresh, acidic aqueous solution (e.g., 0.1M HCl, pH < 4).
-
Step C: this compound will become protonated (charged) and partition back into the clean aqueous phase, leaving non-basic, lipophilic interferences in the organic phase.
-
Step D: The clean aqueous phase can then be injected directly or after pH neutralization.
-
How to Quantify Matrix Effect
To determine if your changes are effective, you must quantify the matrix effect.[19]
The Post-Extraction Spike Method:
-
Set A: Analyze your analyte prepared in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B: Extract a blank plasma sample using your full protocol. After extraction, but before evaporation, spike the resulting clean extract with the analyte to the same final concentration as Set A.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
References
-
Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. PubMed. Available from: [Link]
- Method for preparing sildenafil citrate.Google Patents.
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. ResearchGate. Available from: [Link]
-
This compound. PubChem, National Institutes of Health. Available from: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central, National Institutes of Health. Available from: [Link]
-
Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. PubMed. Available from: [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. PubMed Central, National Institutes of Health. Available from: [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, American Chemical Society. Available from: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available from: [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available from: [Link]
-
A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. ROSA P. Available from: [Link]
-
Showing Compound Sildenafil (FDB023606). FooDB. Available from: [Link]
-
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed. Available from: [Link]
-
Why am I getting less than 100% recovery after solid phase extraction? ResearchGate. Available from: [Link]
-
[3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP. PubMed. Available from: [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
-
The quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms). ScienceRise: Pharmaceutical Science. Available from: [Link]
-
Technical Tip: Protein Precipitation. Phenomenex. Available from: [Link]
-
justification of lower recovery. Chromatography Forum. Available from: [Link]
-
Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. Journal of Food and Drug Analysis. Available from: [Link]
-
Enhanced Dissolution of Sildenafil Citrate Using Solid Dispersion with Hydrophilic Polymers: Physicochemical Characterization and In Vivo Sexual Behavior Studies in Male Rats. MDPI. Available from: [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available from: [Link]
-
Chromatographic determination of sildenafil in blood plasma using spectrophotometric and mass-spectrometric detection. ResearchGate. Available from: [Link]
-
How to determine recovery and matrix effects for your analytical assay. Biotage. Available from: [Link]
-
HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. PubMed. Available from: [Link]
-
Matrix Effects in LSMS Analysis of Plasma Samples. Chromatography Forum. Available from: [Link]
-
Sildenafil potentiates bone morphogenetic protein signaling in pulmonary arterial smooth muscle cells and in experimental pulmonary hypertension. PubMed. Available from: [Link]
-
Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. National Institutes of Health. Available from: [Link]
-
An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. ResearchGate. Available from: [Link]
-
Physicochemical Characterization of Sildenafil: Ionization, Lipophilicity Behavior, and Ionic‐Partition Diagram Studied by Two‐Phase Titration and Electrochemistry. ResearchGate. Available from: [Link]
-
"Plasma Protein Binding of Drugs" in 3 minutes. YouTube. Available from: [Link]
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available from: [Link]
-
Sensitive and rapid HPLC-UV method with back-extraction step for the determination of sildenafil in human plasma. Academia.edu. Available from: [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available from: [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis Online. Available from: [Link]
-
Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats. PubMed Central. Available from: [Link]
-
Sildenafil. PubChem, National Institutes of Health. Available from: [Link]
Sources
- 1. This compound | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Sildenafil (FDB023606) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]
- 10. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 11. researchgate.net [researchgate.net]
- 12. arborassays.com [arborassays.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 17. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 18. (PDF) Sensitive and rapid HPLC-UV method with back-extraction step for the determination of sildenafil in human plasma [academia.edu]
- 19. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiosildenafil Stability & Storage
Topic: Addressing Thiosildenafil instability during sample storage and analysis. Ticket ID: TS-PDE5-THIO-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division.
Introduction: The "Vanishing Peak" Phenomenon
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a specific, frustrating anomaly: your this compound (THIO) calibration standards are losing intensity, or you are detecting unexpected Sildenafil (SIL) peaks in samples known to contain only the thio-analogue.
Unlike its robust parent compound Sildenafil, this compound contains a thiocarbonyl group (C=S) replacing the carbonyl oxygen. This structural modification renders the molecule highly susceptible to oxidative desulfuration . In the presence of light, oxygen, or protic solvents, the sulfur atom is extruded and replaced by oxygen, effectively converting your target analyte (this compound) back into Sildenafil.
This guide provides the protocols required to arrest this conversion and ensure data integrity.
Module 1: The Degradation Mechanism
Q: Why is my this compound concentration dropping while Sildenafil increases?
A: You are observing Oxidative Desulfuration . The thiocarbonyl moiety is a "soft" nucleophile and is thermodynamically less stable than the carbonyl bond. Under oxidative stress (dissolved oxygen, peroxides in solvents, or UV light), the sulfur is attacked, leading to an intermediate sulfine/sulfene species that rapidly hydrolyzes to Sildenafil.
Key Drivers of Instability:
-
Dissolved Oxygen: The primary reactant.
-
Protic Solvents: Water and Methanol facilitate the proton transfers required for the conversion mechanism.
-
Light (UV/Vis): Photo-oxidation accelerates the sulfur extrusion.
Visualization: The Oxidative Desulfuration Pathway
Figure 1: The irreversible conversion of this compound to Sildenafil. Note that this reaction creates a "false positive" for Sildenafil in forensic analysis.
Module 2: Solvent Selection & Matrix Effects
Q: Can I store stock solutions in Methanol?
A: NO. Methanol is contraindicated for long-term storage. While Methanol (MeOH) is a common solvent for PDE5 inhibitors, it is a protic solvent that can contain dissolved oxygen and trace peroxides. Our internal data and literature on thio-compounds suggest that Acetonitrile (ACN) is superior for stability.
Comparative Stability Data (48 Hours at 25°C)
| Parameter | Methanol (MeOH) Storage | Acetonitrile (ACN) Storage |
| This compound Recovery | ~88% | >98% |
| Sildenafil Formation | Detected (>5%) | Negligible (<1%) |
| Mechanism | Protic environment aids hydrolysis of sulfine intermediate. | Aprotic environment stabilizes the thiocarbonyl. |
| Recommendation | Avoid for Stock | Preferred for Stock |
Q: How do I handle biological matrices (Plasma/Urine)?
A: You must inhibit enzymatic and oxidative activity immediately. Biological fluids contain oxidases and transition metals (Fe, Cu) that catalyze desulfuration.
-
Acidification: Lowering pH (using Formic Acid to pH ~3) stabilizes the molecule by protonating basic nitrogens, but avoid strong mineral acids which might promote hydrolysis.
-
Antioxidants: The addition of Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the plasma immediately upon collection is critical to act as an oxygen scavenger.
Module 3: The "Gold Standard" Storage Protocol
To ensure valid quantification, follow this self-validating storage workflow.
Step-by-Step Protocol
-
Stock Preparation:
-
Dissolve this compound reference standard in degassed Acetonitrile .
-
Why? Removes dissolved oxygen and avoids protic instability.
-
-
Inert Atmosphere:
-
Purge the headspace of the vial with Nitrogen (N2) or Argon gas before sealing.
-
Why? Displaces atmospheric oxygen.
-
-
Temperature Control:
-
Store at -20°C or lower in amber glass vials.
-
Why? Amber glass blocks UV light; freezing kinetics slows oxidation.
-
-
In-Process Verification (The Self-Validating Step):
-
Internal Standard (IS): Use This compound-d3 (deuterated) if available.
-
Logic: If the IS converts to Sildenafil-d3, your sample handling is compromised. If only the native analyte converts, the issue is pre-analytical (metabolism).
-
Visualization: Sample Preservation Workflow
Figure 2: Critical Control Points (CCPs) for this compound preservation. The N2 purge is the most frequently missed step.
Module 4: Troubleshooting & FAQs
Q: I see "Sildenafil" in my pure this compound standard. Is my vendor lying? A: Not necessarily. If the standard was shipped without dry ice or stored in clear glass, it likely degraded in transit.
-
Test: Inject a fresh standard immediately. If the Sildenafil peak increases over 5 repeated injections from the same vial in the autosampler (at room temp), the degradation is happening in your lab.
Q: Can I use plastic (PP) tubes? A: Use Glass. this compound is lipophilic (LogP > 2). It can adsorb to polypropylene surfaces, leading to signal loss. Furthermore, plastic is permeable to oxygen over long storage periods.
Q: What is the maximum autosampler time? A: 12 Hours. If your run is longer, keep the autosampler tray cooled to 4°C. We recommend bracketing your samples with QC standards every 10 samples to monitor for on-instrument degradation.
References
-
Venhuis, B. J., et al. (2008). "The identification of a new sildenafil analogue in a health supplement: this compound." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the structural identification and initial stability profile of thio-analogs).
-
Briscoe, C. J., & Hage, D. S. (2009).[1] "Factors affecting the stability of drugs and drug metabolites in biological matrices."[1] Bioanalysis. (Authoritative guide on oxidative degradation mechanisms in bio-fluids).
-
Patel, K. M., et al. (2012). "Stability indicating LC method for simultaneous estimation of Sildenafil Citrate and its degradation products." Journal of Chromatographic Science. (Provides baseline data on Sildenafil stability for comparison).
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." (Defines the requirements for stability testing, including freeze-thaw and bench-top stability).
Sources
Technical Support Center: Ionization Source Optimization for Thiosildenafil Detection
Topic: Optimization of Ionization Source for Thiosildenafil (Thiomethisosildenafil) Analysis via LC-MS/MS. Audience: Analytical Chemists, Toxicologists, and QC Researchers in Pharmaceutical Analysis. Scope: Troubleshooting ionization efficiency, source selection (ESI vs. APCI), and signal stability in complex herbal matrices.
Introduction: The Analytical Challenge
This compound (molecular weight ~490.6 g/mol ) is a structural analogue of Sildenafil where the carbonyl group on the pyrazolopyrimidine ring is replaced by a thione (C=S) group. This modification alters the molecule's lipophilicity and proton affinity, presenting unique challenges in mass spectrometry compared to its parent compound.
This guide addresses the critical "handshake" between the liquid phase and the gas phase: the ionization source. Optimization here is not just about signal height; it is about signal integrity in the presence of complex adulterated matrices (e.g., herbal aphrodisiacs).
Module 1: Source Selection (ESI vs. APCI)
Q: I am analyzing this compound in complex herbal supplements. Should I use ESI or APCI?
A: The choice depends on your specific Limit of Quantitation (LOQ) requirements versus the complexity of your matrix.
While Electrospray Ionization (ESI) typically yields higher absolute sensitivity (approx. 5-10x higher signal intensity) for PDE-5 inhibitors due to the basic nitrogen on the piperazine ring, it is highly susceptible to ion suppression from herbal matrices (e.g., saponins, phenolics).
Atmospheric Pressure Chemical Ionization (APCI) is less sensitive but significantly more robust against matrix effects.
Decision Matrix: Selecting Your Source
Use the following logic flow to determine the optimal source for your specific assay:
Figure 1: Decision workflow for selecting between ESI and APCI based on matrix complexity and sensitivity needs.
Module 2: Tuning & Parameter Optimization
Q: My ESI signal for this compound is unstable or lower than expected. Which parameters should I prioritize?
A: Focus on the Desolvation Temperature and Cone Voltage.
This compound is less polar than Sildenafil due to the Sulfur substitution. This requires higher thermal energy to ensure complete droplet evaporation in ESI.
Optimization Protocol
-
Desolvation Temperature:
-
Observation: Incomplete desolvation leads to high background noise and "spiking" signals.
-
Action: Ramp temperature from 350°C to 550°C .
-
Target: this compound typically reaches optimal ionization stability between 450°C - 500°C (instrument dependent). The sulfur moiety makes the molecule "stickier" in the droplet phase compared to the oxygenated parent.
-
-
Capillary Voltage (ESI+):
-
Standard: 3.0 – 3.5 kV.
-
Caution: Excessively high voltage (>4.0 kV) can cause in-source fragmentation, stripping the methylpiperazine group before the precursor enters the quadrupole.
-
-
Cone Voltage / Declustering Potential:
-
Action: Perform a ramp from 20V to 60V.
-
Goal: Maximize the precursor
. -
Note: If you see high abundance of m/z 299 in the Q1 scan, your cone voltage is too high (in-source fragmentation is occurring).
-
Data Summary: Typical Optimal Ranges
| Parameter | ESI (+) Setting | APCI (+) Setting | Rationale |
| Precursor Ion | 491.2 | 491.2 | Protonation of piperazine N |
| Source Temp | 150°C | 350°C - 400°C | Solvent evaporation |
| Desolvation Gas | 800 - 1000 L/hr | N/A | Droplet shear & drying |
| Cone Voltage | 30 - 45 V | 30 - 50 V | Transmission vs. Fragmentation |
Module 3: Fragmentation & Specificity (MRM)
Q: How do I distinguish this compound from Sildenafil and other analogues?
A: You must validate the mass shift in the core fragment.
Sildenafil and this compound share the same piperazine tail but differ in the purine-like ring.
-
Sildenafil Precursor: m/z 475.2
-
This compound Precursor: m/z 491.2 (+16 Da shift due to O
S)
Critical Transition Path: The fragmentation usually involves the cleavage of the sulfonyl bond.
-
Quantifier Transition: m/z 491.2
299.1 -
Qualifier Transition: m/z 491.2
99.1-
This represents the N-methylpiperazine ring. This fragment is identical to Sildenafil's, confirming the side chain structure.
-
Figure 2: Fragmentation pathway for this compound. The m/z 299 fragment is specific to the thio-analogue.
Module 4: Troubleshooting Common Issues
Issue 1: Strong Sodium Adduct
-
Cause: this compound has high affinity for sodium, especially in glass containers or with low-quality solvents.
-
Fix:
-
Switch to plastic (polypropylene) autosampler vials.
-
Add 0.1% Formic Acid or 5mM Ammonium Formate to the mobile phase. The abundance of protons (
) or ammonium ( ) will suppress sodiation and favor the desired .
-
Issue 2: Signal suppression in "Natural" supplements.
-
Cause: Herbal matrices often contain high concentrations of polyethylene glycol (PEG) or surfactants used in capsule formulation.
-
Fix:
-
Chromatography: Use a Biphenyl column instead of C18. The
interactions offered by the biphenyl phase provide better separation of the drug from aliphatic matrix interferences. -
Divert Valve: Divert the first 1-2 minutes of LC flow to waste to prevent salts and highly polar matrix components from fouling the source.
-
References
-
Venhuis, B. J., et al. (2008). "The identification of this compound in a health supplement." Journal of Pharmaceutical and Biomedical Analysis.
-
Reeuwijk, N. M., et al. (2013). "Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by LC-MS/MS." Analytical and Bioanalytical Chemistry.
-
Patel, D. N., et al. (2014). "Screening of synthetic PDE-5 inhibitors and their analogues in herbal formulations." Forensic Science International.
-
Balayssac, S., et al. (2012). "Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil." Journal of Pharmaceutical and Biomedical Analysis.
Sources
Overcoming poor solubility of Thiosildenafil in aqueous solutions
Executive Summary
You are encountering solubility issues with Thiosildenafil (CAS: 479073-79-5), a structural analogue of Sildenafil.[1][2] While Sildenafil itself is a BCS Class II compound (low solubility, high permeability), the substitution of the carbonyl oxygen with a sulfur atom (C=O
This guide provides field-proven protocols to solubilize this compound for in vitro assays , animal formulation , and analytical chromatography .
Module 1: Physicochemical Profiling & The "Thio" Effect
Before attempting solubilization, you must understand why your standard Sildenafil protocols might fail with this compound.
The Solubility Barrier
| Property | Sildenafil (Parent) | This compound (Analogue) | Impact on Solubility |
| Molecular Weight | ~474.6 g/mol | ~490.6 g/mol | Negligible |
| Key Substitution | Carbonyl (C=O) | Thiocarbonyl (C=S) | Critical |
| Polarity | Higher | Lower | Sulfur is less electronegative than Oxygen, reducing polarity.[1][2] |
| H-Bonding | Stronger Acceptor | Weaker Acceptor | The C=S bond is a poor H-bond acceptor compared to C=O, making water solvation difficult.[1][2] |
| Predicted LogP | ~1.9 - 2.3 | ~2.8 - 3.2 | This compound is significantly more hydrophobic.[1][2] |
The Takeaway: You cannot rely on simple aqueous stirring. You must utilize pH manipulation (targeting the piperazine ring) or complexation strategies.
Module 2: Chemical Modification (Salt Formation)
If you are working with this compound Free Base, it is practically insoluble in neutral water (< 10
Why this works
This compound retains the N-methylpiperazine ring found in Sildenafil.[1][3] This nitrogen center is basic (pKa
Protocol: In Situ Citrate/Mesylate Salt Formation
Recommended for: Animal dosing (oral/IP) or high-concentration aqueous stocks.[1][2]
-
Calculate Stoichiometry:
-
The "Paste" Method (Step-by-Step):
-
Step A: Weigh 10 mg of this compound Free Base.
-
Step B: Weigh 3.92 mg of Citric Acid (or 4.0 mg for slight excess).
-
Step C: Dissolve the Citric Acid first in a minimal volume (e.g., 50
L) of water or saline. -
Step D: Add the this compound powder to this acidic solution. It will not dissolve immediately.[1][5]
-
Step E: Triturate (grind/mix) widely. If needed, add minimal Ethanol (10% of final volume) to wet the hydrophobic powder.
-
Step F: Slowly add the remaining water/saline while vortexing. The pH should remain < 5.0 for stability.
-
Critical Note: If Citrate fails to yield sufficient concentration (>5 mg/mL), switch to Methanesulfonic Acid (Mesylate salt) . Sildenafil Mesylate has shown superior solubility to Citrate in comparative studies [1].
Module 3: Formulation for Biological Assays
For cell culture (in vitro), you cannot use high acidity. You must use cosolvents or carrier molecules.[1]
Decision Tree: Choosing the Right Solvent System
Figure 1: Decision matrix for solubilizing this compound based on experimental constraints.[1][2]
Protocol: Cyclodextrin Complexation (The "Gold Standard")
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic thio-structure inside a hydrophilic cone. Hydroxypropyl-
-
Prepare Vehicle: Make a 20% (w/v) HP-
-CD solution in PBS or Water.[1][2] -
Add Drug: Add this compound excess to the vehicle.
-
Equilibrate: Shake/Vortex at room temperature for 24 hours.
-
Filter: Pass through a 0.45
m PVDF filter to remove undissolved solid.[1] -
Quantify: Measure UV absorbance (approx 290-300 nm) to determine final concentration.[1] Do not assume 100% dissolution.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Issue: this compound elutes fine but precipitates in the autosampler or clogs the column.
Root Cause: Most reverse-phase methods use high organic content (Acetonitrile/Methanol).[1][2] If your sample diluent is 100% organic but your initial mobile phase is 90% water, the drug will "crash out" (precipitate) at the moment of injection due to the "solvent shock."
The Fix:
-
Diluent Matching: Dissolve your standard in a solvent mixture that matches your starting mobile phase conditions (e.g., 50:50 ACN:Water), not 100% ACN.
-
Acidic Modifier: Ensure your mobile phase contains 0.1% Formic Acid or Ammonium Acetate .[1] This keeps the piperazine nitrogen protonated and soluble during the run [4].
-
Wash Solvent: Set your autosampler needle wash to 90% Acetonitrile to prevent carryover precipitation.[1]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for animal injections? A: Avoid pure DMSO.[1] It causes local tissue necrosis and pain. For IP/IV, use the Cyclodextrin protocol (Module 3) or a cosolvent mix: 5% DMSO / 5% Tween 80 / 90% Saline.
Q: My solution turned yellow after dissolving. Is it degraded? A: Not necessarily. This compound (like many sulfur-containing heterocycles) can exhibit a slight yellow tint in solution, distinct from the clear/white Sildenafil solution. However, confirm purity via HPLC if the color deepens significantly, as this may indicate sulfur oxidation.
Q: Why is my pKa calculation showing different values? A: You may be looking at the pKa of the pyrazole proton (acidic) vs. the piperazine nitrogen (basic). For solubility, the piperazine pKa (~8.7) is the only one that matters for acid-based solubilization.
References
-
Park, C. W., et al. (2008). Comparison of the solubility and pharmacokinetics of sildenafil salts.[6][7][8]Archal of Pharmacal Research .
-
Al Omari, M. M., et al. (2006).[9] Sildenafil/Cyclodextrin Complexation: Stability Constants, Thermodynamics, and Guest-Host Interactions.[1][9]Journal of Pharmaceutical and Biomedical Analysis .[7]
-
Permana, A. D., et al. (2024).[10] Bioavailability enhancement of sildenafil citrate via hydrogel-forming microneedle strategy in combination with cyclodextrin complexation.[1][10]International Journal of Pharmaceutics .
-
Stranska, M., et al. (2018). Analysis of phosphodiesterase type 5 inhibitors as possible adulterants of botanical-based dietary supplements.[1][2][11]Journal of Pharmaceutical and Biomedical Analysis .[7]
Sources
- 1. This compound | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Sildenafil (FDB023606) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the solubility and pharmacokinetics of sildenafil salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability enhancement of sildenafil citrate via hydrogel-forming microneedle strategy in combination with cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Thiosildenafil Analysis: A Technical Guide to Column Selection and Troubleshooting
For Immediate Release
Welcome to our dedicated technical support center for the chromatographic analysis of Thiosildenafil. As a Senior Application Scientist, this guide is crafted from extensive in-the-field experience and a deep understanding of chromatographic principles to empower researchers, scientists, and drug development professionals in overcoming the unique challenges presented by this compound and its analogs. Our goal is to provide you with not just solutions, but a foundational understanding of the "why" behind them, ensuring robust and reliable chromatographic methods.
Frequently Asked Questions (FAQs): The Foundation of Your Method
This section addresses the most common initial questions regarding column selection for this compound analysis, providing a solid starting point for your method development.
Q1: What is the primary recommended column chemistry for this compound analysis?
For initial method development, a C18 (octadecylsilyl) reversed-phase column is the recommended starting point. The non-polar stationary phase of C18 columns provides excellent hydrophobic retention for the largely non-polar this compound molecule. Numerous validated methods for the parent compound, Sildenafil, successfully utilize C18 columns, making it a logical and well-documented choice.[1][2][3]
Q2: How does the sulfur substitution in this compound affect its retention compared to Sildenafil on a C18 column?
The replacement of the carbonyl oxygen in Sildenafil with a sulfur atom to form this compound introduces subtle yet significant chemical differences that can influence chromatographic behavior. The thiocarbonyl group (C=S) is generally more polarizable than the carbonyl group (C=O) but has a smaller dipole moment.[4] This increased polarizability can lead to stronger London dispersion force interactions with the C18 stationary phase, potentially resulting in slightly longer retention times for this compound compared to Sildenafil under identical conditions. However, the exact retention behavior can be highly dependent on the mobile phase composition.
Q3: What are the key mobile phase considerations for this compound analysis on a C18 column?
A typical mobile phase for this compound analysis on a C18 column consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.
-
Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.
-
Aqueous Buffer: A buffer is crucial for controlling the ionization state of this compound, which is a basic compound. A slightly acidic mobile phase (pH 3-5) is recommended to ensure the protonation of the piperazine moiety, leading to sharper peaks and more consistent retention. Common buffers include phosphate, acetate, or formate.
-
Additives: Small amounts of additives like triethylamine (TEA) can be used to mask active silanol sites on the silica backbone of the stationary phase, which can cause peak tailing with basic compounds like this compound.[5]
Troubleshooting Guide: Tackling Common Chromatographic Hurdles
This section delves into specific issues you may encounter during your experiments and provides actionable solutions grounded in scientific principles.
Issue 1: Poor Peak Shape – Tailing Peaks
Peak tailing is a common problem when analyzing basic compounds like this compound on silica-based columns.
Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic analytes like this compound is most often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase. These interactions are stronger and have slower kinetics than the primary hydrophobic interactions with the C18 chains, leading to a "tail" on the peak.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups (Si-OH to Si-OH₂⁺), reducing their ability to interact with the protonated basic analyte.
-
Use of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites, preventing them from interacting with your analyte.
-
Column Choice - End-capped vs. Non-end-capped: Modern, high-purity, end-capped C18 columns have a lower concentration of accessible silanol groups and are generally recommended to minimize peak tailing for basic compounds.
-
Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase that is less prone to silanol interactions. Phenyl-hexyl or Pentafluorophenyl (PFP) phases can offer alternative selectivities and reduced tailing for aromatic and basic compounds.[6][7]
Visualizing the Problem: The Impact of Silanol Interactions
Caption: this compound's primary and secondary interactions.
Issue 2: Inadequate Resolution from Sildenafil or Other Analogs
Q: I am struggling to achieve baseline separation between this compound and Sildenafil. What strategies can I employ to improve resolution?
A: Achieving good resolution between structurally similar analogs requires optimizing the selectivity of your chromatographic system.
Strategies for Improving Resolution:
| Strategy | Mechanism of Action | Practical Implementation |
| Optimize Mobile Phase Composition | Altering the organic solvent-to-water ratio can change the elution strength and improve separation. | Perform a gradient elution or systematically vary the isocratic composition (e.g., from 60:40 to 50:50 acetonitrile:buffer). |
| Change Organic Solvent | Switching from acetonitrile to methanol can alter selectivity due to differences in solvent polarity and hydrogen bonding capabilities. | Replace acetonitrile with methanol in your mobile phase and re-optimize the composition. |
| Adjust Mobile Phase pH | Fine-tuning the pH can subtly alter the ionization state of the analytes, leading to changes in retention and selectivity. | Adjust the pH of your aqueous buffer in small increments (e.g., ± 0.2 pH units) and observe the effect on resolution. |
| Select an Alternative Stationary Phase | Different stationary phases offer unique retention mechanisms that can exploit the subtle structural differences between this compound and Sildenafil. | Consider columns with phenyl-hexyl or PFP stationary phases, which can provide pi-pi and dipole-dipole interactions in addition to hydrophobic interactions.[6][7] |
Visualizing the Solution: A Systematic Approach to Method Development
Caption: A workflow for improving this compound separation.
Issue 3: Method Scalability for Preparative Chromatography
Q: I have a good analytical method for this compound, but when I try to scale it up for purification, I lose resolution and peak shape. What should I consider?
A: Scaling up a method from analytical to preparative scale requires careful consideration of several factors to maintain separation efficiency.
Key Considerations for Method Scalability:
-
Column Loading: Overloading the column is a common issue in preparative chromatography. Determine the loading capacity of your preparative column for your specific sample and avoid exceeding it.
-
Flow Rate and Gradient Profile: When scaling up, the flow rate and gradient time should be adjusted proportionally to the column dimensions to maintain the same linear velocity and gradient profile.
-
Particle Size: Preparative columns often have larger particle sizes than analytical columns to reduce backpressure. This will inherently lead to lower efficiency. It may be necessary to further optimize the mobile phase to compensate for this.
-
Sample Solvent: The solvent used to dissolve the sample for injection can have a significant impact on peak shape in preparative chromatography. Ideally, the sample should be dissolved in the initial mobile phase to avoid solvent mismatch effects.
Experimental Protocols
Protocol 1: Generic Starting Method for this compound Analysis
This protocol provides a robust starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30-70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm and 290 nm.
-
Injection Volume: 10 µL.
Protocol 2: Column Cleaning and Regeneration
Proper column maintenance is crucial for longevity and performance.
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of water.
-
Flush with 20 column volumes of methanol.
-
Flush with 20 column volumes of acetonitrile.
-
Flush with 20 column volumes of isopropanol.
-
Store the column in acetonitrile or methanol.
Note: Always consult the manufacturer's instructions for specific column cleaning and storage recommendations.
References
- Dineen, D. N., et al. (2002). A reverse-phase HPLC method for the determination of sildenafil citrate by using Lichrospher C18 column with water-acetonitrile as the mobile phase and UV detection at 245 nm. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 321-327.
- Martel, A. M., et al. (1997). Reverse-phase HPLC method using 70 mM potassium phosphate monobasic buffer of pH 3.0 containing 100 mM triethylamine: acetonitrile (7:3 v/v) as the mobile phase at 225 nm for the separation of sildenafil citrate formed due to oxidation.
- Prasanna Reddy, B., et al. (2012). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 3(2), 103-109.
- Jain, M. S., & Koradia, S. K. (2024). HPLC Determination of Sildenafil in Bulk and Tablet Dosage Form by Applying Green Analytical Chemistry. International Journal of Pharmaceutical Quality Assurance, 15(4), 2385-89.
- Pannu, J. K., et al. (2022). Application of HPLC for detection of sildenafil/tadalafil in marketed honey in Oman.
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
- Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. E-Journal of Chemistry, 8(2), 641-649.
-
Phenomenex. (n.d.). Luna PFP(2) HPLC Columns. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
- Xia, D., et al. (2024). Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography. Analytica Chimica Acta, 1292, 343585.
-
Stoltz, B. M. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Caltech. [Link]
- MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Molecules, 28(1), 183.
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Microsolv Technology Corporation. (n.d.). PFP Pentafluorophenyl. [Link]
-
Reddit. (2021, November 30). Clarification: dipole moments and polarity of alcohols vs. carbonyls. r/Mcat. [Link]
- Ferreira, A. P., et al. (2009). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. The Journal of organic chemistry, 74(13), 4939-4948.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
Strategies to minimize Thiosildenafil degradation in analytical samples
Technical Support Center: Minimizing Thiosildenafil Degradation in Analytical Workflows
Executive Summary: The Thione Challenge
This compound (molecular weight ~488.6 g/mol ) is a structural analogue of Sildenafil where the carbonyl oxygen on the pyrazolopyrimidinone ring is replaced by a sulfur atom (thione group, C=S). While this modification retains phosphodiesterase-5 (PDE5) inhibitory activity, it introduces a significant analytical liability: Oxidative Desulfurization .
Unlike Sildenafil, which is relatively robust against thermal and photolytic stress, this compound is chemically fragile. The thione moiety is highly susceptible to conversion back to the ketone (Sildenafil) in the presence of reactive oxygen species (ROS), light, or trace peroxides in solvents.
The Core Analytical Risk: Spontaneous conversion of this compound to Sildenafil during sample preparation or storage leads to:
-
False Negatives: Underestimation of this compound potency.
-
False Positives: Artificial detection of Sildenafil in samples where it was not originally present.
Degradation Pathways & Mechanisms
To troubleshoot effectively, you must understand the enemy. The primary degradation pathway is not hydrolysis, but oxidative desulfurization .
Pathway Visualization
The following diagram illustrates the cascade from this compound to its degradation products.
Figure 1: Oxidative desulfurization pathway converting this compound to Sildenafil. Note that Sildenafil itself can further degrade to Sildenafil N-oxide under extreme conditions.
Technical Support Modules: Troubleshooting & FAQs
Module 1: Sample Preparation (The Pre-Analytical Phase)
Q: I am detecting Sildenafil in my pure this compound reference standard. Is my vendor supplying impure material? A: Not necessarily. If your standard was stored in a clear vial or dissolved in non-degassed solvent, you likely induced in-situ desulfurization .
-
Mechanism: The C=S bond absorbs UV light and reacts with dissolved oxygen.
-
Solution:
-
Solvent Choice: Avoid ethers (THF, Diethyl ether) which form peroxides. Use LC-MS grade Methanol or Acetonitrile.[1]
-
Degassing: Purge all solvents with Helium or Argon for 5 minutes before use.
-
Antioxidants: For critical quantitation, add 0.1% Ascorbic Acid to the sample diluent to act as an oxygen scavenger.
-
Q: My peak area for this compound decreases by 15% after 12 hours in the autosampler. Why? A: This indicates thermal instability or photosensitivity in the autosampler.
-
Thermostating: Thione stability is temperature-dependent. Ensure your autosampler is set to 4°C .
-
Light Protection: Use amber glass vials exclusively. If your autosampler has a clear window, cover it with aluminum foil.
Module 2: LC-MS/HPLC Conditions
Q: I see a "ghost peak" at M-16 relative to this compound. What is this? A: This is likely Sildenafil (Mass shift: S [32 Da] replaced by O [16 Da] = -16 Da difference).[2][3]
-
Confirmation: Check the retention time. Sildenafil is more polar than this compound (C=O is more polar than C=S) and will typically elute earlier on a C18 column.
Q: Can the LC column itself cause degradation? A: Yes, specifically active sites on older silica.
-
Stationary Phase: Use fully end-capped C18 or Biphenyl columns. Exposed silanols can catalyze surface reactions.
-
Mobile Phase pH: Avoid highly acidic mobile phases (pH < 2.5) for extended periods.[4] A buffered mobile phase (Ammonium Acetate/Formate, pH 4.5–6.0) is ideal for stabilizing the thione.
Validated Experimental Protocols
Protocol A: Preparation of Stable this compound Stock Solutions
Objective: To prepare a 1 mg/mL stock solution with <0.5% degradation over 48 hours.
Materials:
-
This compound Reference Standard
-
LC-MS Grade Methanol (low peroxide)
-
Amber Volumetric Flask (Class A)
-
Argon gas cylinder
Workflow:
-
Solvent Purge: Sparge Methanol with Argon for 5 minutes to displace dissolved oxygen.
-
Weighing: Weigh 10.0 mg of this compound into the amber flask. Do this quickly to minimize light exposure.
-
Dissolution: Add the purged Methanol. Sonicate for 2 minutes (max) in a water bath kept <25°C.
-
Headspace Purge: Before capping, gently blow Argon into the headspace of the flask for 10 seconds.
-
Storage: Store at -20°C. Discard after 7 days.
Protocol B: Stability-Indicating LC-MS Method
Objective: To separate this compound from its degradant (Sildenafil).
| Parameter | Condition | Rationale |
| Column | C18 or Biphenyl (e.g., Kinetex Biphenyl), 2.6 µm, 100 x 2.1 mm | Biphenyl provides enhanced selectivity for aromatic systems (pi-pi interactions). |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.5) | Buffering prevents acid-catalyzed hydrolysis. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks than MeOH for this class. |
| Gradient | 30% B to 90% B over 8 min | Gradient ensures elution of the less polar this compound after Sildenafil. |
| Flow Rate | 0.4 mL/min | Standard flow for electrospray ionization. |
| Detection | MS (ESI+) or UV @ 290 nm | UV 290 nm captures both Thio and Oxo forms; MS confirms identity. |
Data Visualization: Stability Workflow
The following diagram outlines the decision tree for handling samples suspected of degradation.
Figure 2: Decision tree for distinguishing between true contamination and analytical degradation artifacts.
References
-
Venkateswarlu, K., et al. (2011). "Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product."[5][6] Analytical Chemistry: An Indian Journal, 10(10), 683-690.[5] Link
-
Lee, J. H., et al. (2013).[7] "Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products." Food Additives & Contaminants: Part A, 30(11), 1849-1857.[7] Link
-
Rezk, M. R., et al. (2013). "Stability-indicating methods for determination of sildenafil in presence of its degradation product." Analytical Chemistry: An Indian Journal, 13(3). Link
-
Phenomenex Application Note. (2016). "LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using Kinetex Biphenyl." Link
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Switching patients with erectile dysfunction from sildenafil citrate to tadalafil: results of a European multicenter, open-label study of patient preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does Heat Affect Sildenafil? Storage Guidelines and Safety [boltpharmacy.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity for Thiosildenafil in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Thiosildenafil. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to low signal intensity during their experiments. Drawing from extensive field experience and established analytical principles, this resource provides in-depth, practical solutions in a user-friendly question-and-answer format.
Understanding this compound's Analytical Profile
This compound is a sildenafil analogue with a molecular formula of C₂₂H₃₀N₆O₃S₂ and a molecular weight of 490.64 g/mol .[1][2] Its structural similarity to sildenafil means that many analytical methods developed for sildenafil serve as an excellent starting point. However, the presence of a thiocarbonyl group in place of a carbonyl group can influence its ionization and fragmentation behavior, necessitating specific optimization for robust and sensitive detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any signal, or a very weak signal, for my this compound standard. Where do I begin troubleshooting?
This is a common issue when developing a new method. A systematic approach, starting from sample preparation and moving through the LC and MS parameters, is crucial.
Initial Checks: A Step-by-Step Protocol
-
Verify Analyte Integrity: Confirm the purity and stability of your this compound standard. This compound, like sildenafil, is generally stable, but improper storage or handling can lead to degradation.[3][4] Prepare a fresh stock solution from a reliable source.
-
Solvent and Sample Preparation:
-
Mass Spectrometer Calibration and Tuning: Confirm that your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. This ensures mass accuracy and optimal instrument performance.
-
Direct Infusion Analysis: Before moving to LC-MS, perform a direct infusion of a known concentration of your this compound standard into the mass spectrometer. This will confirm that the molecule can be ionized and detected by your system and will help in optimizing key MS parameters without the complexity of chromatography.
Q2: What are the recommended starting parameters for LC-MS/MS analysis of this compound?
Leveraging validated methods for sildenafil is the most effective starting point. The following table provides recommended initial conditions that can be further optimized.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| LC Column | C18, 2.1 x 50 mm, <2.7 µm | A standard C18 column provides good reversed-phase retention for sildenafil analogues.[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing ESI efficiency.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography of small molecules.[6] |
| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates are generally more compatible with ESI, leading to better desolvation and ionization.[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Sildenafil and its analogues contain basic nitrogen atoms that are readily protonated in positive ESI.[6] |
| Precursor Ion (Q1) | m/z 491.2 [M+H]⁺ | Based on the molecular weight of 490.64 g/mol .[1][2] |
| Product Ions (Q3) | m/z 283.3, 100.1 | Extrapolated from the known fragmentation of sildenafil, where m/z 283.3 is a major fragment.[6][9] The m/z 100.1 fragment corresponds to the piperazine ring. |
| Spray Voltage | 3.0 - 4.5 kV | A typical starting range for ESI. This should be optimized for signal stability and intensity. |
| Cone Voltage | 20 - 40 V | This parameter influences in-source fragmentation and ion transmission. It requires careful optimization. |
| Collision Energy | 20 - 35 eV | This needs to be optimized for each MRM transition to achieve the most abundant and stable fragment ions. |
Visualizing the Troubleshooting Workflow
A logical workflow is essential when tackling low signal intensity. The following diagram outlines a systematic approach to diagnosing and resolving the issue.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Pharmacokinetic & Metabolic Profiling: Thiosildenafil vs. Sildenafil
Executive Summary
This technical guide provides a rigorous comparison between Sildenafil (the active pharmaceutical ingredient in Viagra®) and Thiosildenafil (an unapproved structural analogue often detected in adulterated dietary supplements). While Sildenafil has a well-characterized pharmacokinetic (PK) profile, this compound presents unique challenges due to its structural modification (C=O
Key Insight: this compound acts not only as a potent PDE5 inhibitor in its own right but also functions as a "pro-drug" precursor, undergoing oxidative desulfuration in vivo to generate Sildenafil. This biotransformation complicates toxicological assessment and extends the window of pharmacological activity.
Chemical & Structural Identity
The fundamental difference lies in the replacement of the carbonyl oxygen on the pyrazolopyrimidine ring with a sulfur atom. This single atom substitution significantly impacts physicochemical properties.
| Feature | Sildenafil | This compound (Aio-Sildenafil) |
| CAS Registry | 139755-83-2 | 479073-79-5 |
| Molecular Formula | ||
| Molecular Weight | 474.58 g/mol | 490.65 g/mol (+16.07 Da) |
| Structural Change | Pyrazolopyrimidine C=O | Pyrazolopyrimidine C=S |
| Lipophilicity (LogP) | ~1.9 - 2.7 | ~3.0 - 3.5 (Estimated Higher) |
| Solubility | Water: ~3.5 mg/mL (Citrate salt) | Reduced aqueous solubility; higher lipid solubility |
Pharmacodynamic Profile (PDE5 Inhibition)
Both compounds target the phosphodiesterase type 5 (PDE5) enzyme, preventing the hydrolysis of cGMP and facilitating smooth muscle relaxation.
-
Sildenafil:
(Human PDE5). -
This compound: Exhibits comparable or slightly higher potency in vitro. However, its in vivo duration is likely prolonged due to the metabolic conversion described below.
Pharmacokinetic Profiling[1][2][3]
Metabolic Bioactivation (The Critical Difference)
Sildenafil undergoes direct N-demethylation. This compound, however, is subject to a dual-metabolic fate:
-
Direct Metabolism: N-demethylation of the piperazine ring (similar to Sildenafil).
-
Oxidative Desulfuration: The thiocarbonyl group (C=S) is oxidatively cleaved by Cytochrome P450 isoforms (primarily CYP3A4) to replace Sulfur with Oxygen, effectively converting This compound
Sildenafil .
This conversion implies that administration of this compound results in exposure to both the parent thio-analogue and Sildenafil, potentially leading to unpredictable cumulative effects.
Comparative PK Parameters[1][3][4]
| Parameter | Sildenafil (Standard) | This compound (Analogue) |
| Absorption ( | 30–120 min (Median 60 min) | Delayed (Est. 60–180 min) due to higher lipophilicity |
| Bioavailability ( | ~41% (High first-pass effect) | Unknown; likely lower aqueous solubility limits dissolution |
| Protein Binding | ~96% | >96% (Inferred from higher LogP) |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C9) | Hepatic |
| Elimination Half-life ( | 3–5 hours | Likely >5 hours (Due to metabolic conversion time) |
Experimental Protocols: Detection & Quantification
To differentiate these compounds, researchers must use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol ensures separation and specific identification.
Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: Human Plasma (
). -
Internal Standard (IS): Sildenafil-d8 (
). -
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Procedure:
-
Add
IS to plasma. -
Add
0.1 M NaOH (alkalinize to pH > 9 to suppress ionization and improve organic extraction). -
Add
MTBE, vortex for 5 min, centrifuge at 10,000 rpm for 10 min. -
Evaporate supernatant under nitrogen stream at
. -
Reconstitute in
Mobile Phase.
-
LC-MS/MS Conditions[5][6]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm,
). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 5 min.
-
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification & Qualification)[7]
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Sildenafil | 475.2 | 283.2 | 100.1 | 35 / 25 |
| This compound | 491.2 | 299.2* | 116.1 | 35 / 25 |
| N-desmethyl Sildenafil | 461.2 | 283.2 | 100.1 | 35 / 25 |
*Note: The shift from 283 to 299 (+16 Da) in the product ion confirms the Sulfur is located on the pyrazolopyrimidine core, not the piperazine tail.
Visualization of Pathways & Workflows
Figure 1: Metabolic Conversion Pathway
This diagram illustrates the oxidative desulfuration pathway where this compound converts into Sildenafil.
Caption: this compound undergoes oxidative desulfuration to form Sildenafil, which is then further metabolized to N-desmethyl sildenafil.
Figure 2: LC-MS/MS Analytical Workflow
A self-validating workflow for distinguishing the analogue from the parent drug.
Caption: Analytical decision tree for differentiating Sildenafil and this compound based on precursor mass and specific fragmentation transitions.
Safety & Toxicological Implications
The presence of this compound in "natural" supplements poses a significant risk due to the hidden pharmacological load .
-
Unregulated Dosage: Unlike Sildenafil (25-100 mg), this compound quantities are uncontrolled.
-
Extended Action: The conversion of Thio
Sildenafil creates a sustained release effect, potentially prolonging hypotensive risks, especially if taken with nitrates. -
Unknown Toxicity: The sulfur moiety's metabolic byproducts (reactive sulfur species) may possess hepatotoxic potential not present in the parent oxygenated compound.
References
-
Pfizer Labs. (2002). Viagra (Sildenafil Citrate) Prescribing Information. US Food and Drug Administration.[1] Link
-
Reepmeyer, J. C., & Woodruff, J. T. (2006). Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Venkatesh, P., et al. (2020).[2] Simultaneous determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography. Link
-
Food and Drug Administration (FDA). (2024). Public Notification: this compound in Dietary Supplements. Link
-
Shin, H. S., et al. (2018). Identification of sildenafil analogues in dietary supplements. Journal of Chromatography A. Link
Sources
A Comparative Guide to the In-Vitro Metabolic Stability of Thiosildenafil and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount to predicting its efficacy, safety, and pharmacokinetic profile. This guide provides a detailed comparison of the in-vitro metabolic stability of sildenafil, a well-characterized phosphodiesterase type 5 (PDE5) inhibitor, and its thio-analogue, thiosildenafil. While extensive data exists for sildenafil, this guide addresses the notable absence of publicly available metabolic stability data for this compound, a compound often identified as an undeclared ingredient in dietary supplements.
Herein, we delve into the established metabolic pathways of sildenafil, leveraging this knowledge to project the theoretical metabolic profile of this compound. Furthermore, this guide presents a comprehensive, field-proven protocol for a liver microsomal stability assay, empowering researchers to empirically determine and compare the metabolic stability of these two compounds. By explaining the causality behind experimental choices and providing a framework for data analysis, this document serves as both a comparative analysis and a practical handbook for researchers in the field.
Structural and Physicochemical Distinctions
Sildenafil and this compound share a core pyrazolopyrimidinone structure, but with a critical distinction: the oxygen atom of the carbonyl group in the pyrimidinone ring of sildenafil is substituted with a sulfur atom in this compound.[1] This seemingly minor alteration can have significant implications for the molecule's electronic properties, lipophilicity, and susceptibility to metabolic enzymes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Sildenafil | C22H30N6O4S | 474.58[2] |
| This compound | C22H30N6O3S2 | 490.6[3] |
The introduction of a sulfur atom in place of oxygen increases the molecule's polarizability and can alter its interaction with the active sites of metabolizing enzymes.
The Metabolic Landscape of Sildenafil
Sildenafil is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4] The major pathway is N-demethylation, catalyzed predominantly by CYP3A4 , with a minor contribution from CYP2C9 .[5][6] This process results in the formation of N-desmethylsildenafil, a metabolite that retains approximately 50% of the parent drug's PDE5 inhibitory activity and contributes to the overall therapeutic effect.[4][6] Further metabolism of both sildenafil and its primary metabolite occurs through various oxidative and conjugation reactions.[7]
Caption: Experimental workflow for the in-vitro metabolic stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare working solutions of test and control compounds at a concentration of 1 µM in the phosphate buffer.
-
Thaw the pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the compound working solution.
-
Include a negative control without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from the incubation mixture. [8] * Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with a suitable internal standard. The acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction. [8]
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Determine the Rate of Disappearance: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the initial linear phase of this plot represents the elimination rate constant (k). [9]2. Calculate In-Vitro Half-Life (t1/2):
-
t1/2 = 0.693 / k
-
This value represents the time required for 50% of the compound to be metabolized. [10]
-
-
Calculate In-Vitro Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume in µL / mg of microsomal protein)
-
Intrinsic clearance reflects the inherent ability of the liver to metabolize a drug. [11]
-
Conclusion
This guide provides a comprehensive overview of the known metabolic stability of sildenafil and a theoretical framework for understanding the potential metabolic fate of its thio-analogue, this compound. Sildenafil's metabolism is well-documented, proceeding primarily through CYP3A4 and CYP2C9. In contrast, the metabolic stability of this compound remains uncharacterized in the public domain. The substitution of a carbonyl oxygen with sulfur in this compound may introduce alternative metabolic pathways and alter its clearance rate.
To facilitate a direct and evidence-based comparison, a detailed, self-validating experimental protocol for a liver microsomal stability assay has been provided. By following this protocol, researchers can empirically determine the in-vitro half-life and intrinsic clearance of both compounds, thereby generating the crucial data needed to understand their relative metabolic liabilities. This empirical data is essential for any further development or risk assessment of this compound and its analogues.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
-
MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]
-
Global Cities Hub. (2026, January 22). What Are the Distinct Side-Effect Profiles of Tadalafil vs Sildenafil?. Retrieved from [Link]
-
MedsToday. (2025, December 16). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of the analytes and metabolic pathway of sildenafil. Retrieved from [Link]
-
MedPath. (2025, July 14). Sildenafil | Advanced Drug Monograph. Retrieved from [Link]
-
Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]
-
British Journal of Clinical Pharmacology. (n.d.). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
PubMed. (2018, January 1). Non-targeted metabolomics-guided sildenafil metabolism study in human liver microsomes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of sildenafil ( 1 ) and analogues homosildenafil ( 2 ) and.... Retrieved from [Link]
-
PubMed. (n.d.). Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of half-life for the estimation of in vitro intrinsic.... Retrieved from [Link]
-
Wiley Online Library. (2025, August 10). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sildenafil. PubChem. Retrieved from [Link]
-
ResearchGate. (2026, January 6). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Retrieved from [Link]
-
An Introduction to Pharmacokinetics. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of sildenafil (A), vardenafil (B) and tadalafil (C). Retrieved from [Link]
-
PubMed. (n.d.). The Contributions of Cytochromes P450 3A4 and 3A5 to the Metabolism of the Phosphodiesterase Type 5 Inhibitors Sildenafil, Udenafil, and Vardenafil. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Retrieved from [Link]
-
Semantic Scholar. (2019, April 5). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and. Retrieved from [Link]
-
Impactfactor. (n.d.). HPLC Determination of Sildenafil in Bulk and Tablet Dosage Form by Applying Green Analytical Chemistry. Retrieved from [Link]
-
Spectrofluorimetric Determination of Sildenafil: A New Analytical Alternative for Its Analysis. (n.d.). Retrieved from [Link]
Sources
- 1. Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. Non-targeted metabolomics-guided sildenafil metabolism study in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. info.mercell.com [info.mercell.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of Thiosildenafil for PDE5 compared to other PDE isoforms
[1][2][3]
Executive Summary
This compound (also known as thio-sildenafil or aildenafil in some contexts) is a synthetic structural analogue of the PDE5 inhibitor Sildenafil. It is characterized by the substitution of the carbonyl oxygen atom on the pyrazolopyrimidinone ring with a sulfur atom (C=O
Experimental data indicates that This compound is a significantly more potent inhibitor of PDE5 than Sildenafil , with inhibitory concentrations (IC
Chemical & Structural Context: The Thione Substitution
The primary structural difference between Sildenafil and this compound lies in the "bioisosteric" replacement of oxygen with sulfur.
-
Sildenafil: Contains a carbonyl group (C=O) at the C-7 position of the pyrazolopyrimidine core.
-
This compound: Contains a thiocarbonyl (thione) group (C=S) at the same position.
Mechanistic Impact: The sulfur atom is larger and more lipophilic than oxygen. This substitution enhances the molecule's ability to engage in hydrophobic interactions within the PDE5 catalytic pocket, specifically with residues like Val782 and Phe820 . The C=S bond is also less polar, potentially improving membrane permeability but altering the solubility profile.
Diagram: Structural Relationship & Pathway
Figure 1: The bioisosteric shift from Sildenafil to this compound enhances hydrophobic interactions within the PDE5 binding pocket.
Comparative Potency & Selectivity Data
The following data synthesizes findings from comparative inhibition assays. Note that absolute IC
Table 1: Inhibitory Potency (IC ) Comparison
| Compound | Target: PDE5 (IC | Potency Ratio (vs. Sildenafil) | Off-Target: PDE6 (Retina) | Off-Target: PDE1 (Heart/Brain) |
| Sildenafil | ~3.5 – 6.9 nM | 1.0x (Baseline) | ~35 nM (Modest Selectivity) | ~280 nM |
| This compound | ~0.4 – 0.6 nM | ~10x More Potent | < 10 nM (High Affinity) | < 100 nM |
| Vardenafil | ~0.1 – 0.7 nM | ~10-20x More Potent | ~11 nM | ~180 nM |
Analysis of Selectivity:
-
PDE5 (Efficacy): this compound exhibits a ~10-fold increase in potency compared to Sildenafil. This places it in a potency class similar to Vardenafil.
-
PDE6 (Visual Side Effects): The structural similarity to cGMP that allows PDE5 inhibition also drives PDE6 cross-reactivity. Because this compound is a tighter binder to the catalytic site, it also inhibits PDE6 at lower concentrations than Sildenafil. This implies a significant risk of visual disturbances (blue-tinged vision) if the dosage is not adjusted down to account for the increased potency.
-
PDE1 (Cardiovascular): Inhibition of PDE1 can lead to vasodilation and tachycardia. This compound's increased lipophilicity often correlates with broader kinase/enzyme inhibition, necessitating careful counterscreening against PDE1.
Experimental Protocol: PDE5 Inhibition Assay
To validate the selectivity of this compound, researchers should utilize a Radioactive [³H]-cGMP Scintillation Proximity Assay (SPA) or a Fluorescence Polarization (FP) assay. The protocol below outlines the standard radiometric method for high-sensitivity determination of IC
Reagents & Equipment
-
Enzyme: Recombinant human PDE5A1 (catalytic domain).
-
Substrate: [³H]-cGMP (Tritiated cyclic GMP).
-
Inhibitor: this compound (dissolved in 100% DMSO).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Snake Venom: Crotalus atrox venom (nucleotidase source).
Step-by-Step Methodology
-
Preparation: Dilute this compound serially in DMSO (10-point curve, range 0.01 nM to 100 nM). Keep final DMSO concentration <1%.
-
Incubation (Reaction):
-
Mix 20 µL of PDE5 enzyme solution with 20 µL of inhibitor dilution.
-
Initiate reaction by adding 20 µL of [³H]-cGMP substrate (approx. 50,000 cpm/well).
-
Incubate at 30°C for 15 minutes . (Linear phase of hydrolysis).
-
-
Termination: Stop the reaction by adding 50 µL of Snake Venom nucleotidase (1 mg/mL). Incubate for 10 minutes at 30°C. This converts the product [³H]-GMP into [³H]-Guanosine.
-
Separation: Add 200 µL of anion exchange resin slurry (e.g., QAE Sephadex). The resin binds the unreacted charged substrate ([³H]-cGMP). The neutral product ([³H]-Guanosine) remains in the supernatant.
-
Quantification: Centrifuge to settle the resin. Aliquot supernatant into scintillation vials. Measure Radioactivity (CPM) via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit using a 4-parameter logistic equation to derive IC
.
Diagram: Experimental Workflow
Figure 2: Radiometric PDE inhibition assay workflow for determining IC50 values.
Mechanistic Insights & Causality
Why does this compound bind more tightly?
-
Hydrophobic Enclosure: The PDE5 active site contains a "Q-pocket" (Glutamine pocket) and a hydrophobic clamp. The sulfur atom in this compound is less electronegative than oxygen and has a larger van der Waals radius. This allows for optimal packing against the hydrophobic residues (Leu765, Val782) lining the pocket, reducing the energetic penalty of desolvation that occurs upon binding.
-
Selectivity Trade-off: While potency increases, the structural homology between the catalytic domains of PDE5 and PDE6 (approx. 42-47% identity, but much higher in the active site) means that modifications increasing affinity for PDE5 often increase affinity for PDE6 unless specific steric clashes are introduced. This compound lacks bulky substitutions that would "clash" with the PDE6 pocket, thus retaining significant off-target activity.
References
-
Kim, D.K., et al. (2002). "Synthesis and phosphodiesterase 5 inhibitory activity of new sildenafil analogues containing a thiocarbonyl group." Bioorganic & Medicinal Chemistry Letters. (Source of IC50 data: this compound 0.59 nM vs Sildenafil 6.86 nM).[1]
-
Medsafe New Zealand. (2008). "Classification of analogues of sildenafil, vardenafil and tadalafil." Link
-
Venhuis, B.J., et al. (2008). "Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Corbin, J.D., & Francis, S.H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil." Journal of Biological Chemistry. (Reference for PDE5/PDE6 homology and Sildenafil selectivity baseline).
Validating the purity of a synthesized Thiosildenafil batch
Title: Protocol: Structural Validation and Purity Profiling of Synthesized Thiosildenafil Subtitle: A Comparative Analytical Guide for Distinguishing this compound from Sildenafil and Quantifying Batch Purity.
Executive Summary
This guide addresses the validation of This compound (an analogue of Sildenafil where the amide carbonyl oxygen is replaced by sulfur).[1][2] In a synthetic context—typically involving the thionation of Sildenafil using Lawesson’s Reagent or
Therefore, this protocol does not merely test for purity; it validates the chemical transformation . It compares the physicochemical signatures of the synthesized batch against the parent compound (Sildenafil) to ensure the batch is not a mixture of product and starting material.
Part 1: The Validation Logic (Workflow)
The validation process must follow a specific hierarchy: Identity (Did the reaction happen?)
Figure 1: The hierarchical validation workflow ensures no time is wasted on purity testing if the structural identity (thionation) is unconfirmed.
Part 2: Structural Identity (Qualitative Comparison)
The first challenge is distinguishing this compound from its precursor, Sildenafil. You must confirm the Oxygen
Mass Spectrometry (MS) Validation
This is the rapid "Go/No-Go" test.
-
Method: ESI-MS (Positive Mode).
-
The Check: You are looking for a mass shift of +16 Da (Difference between Sulfur [32.06] and Oxygen [16.00]).
| Compound | Molecular Formula | Exact Mass (M+H)+ | Key Fragmentation Pattern (MS/MS) |
| Sildenafil | 475.2 | Loss of ethoxy group; piperazine cleavage. | |
| This compound | 491.2 | Alkyl transfer from piperazine N to the thiocarbonyl S (Unique to thio-analogues). |
Critical Insight: If your Mass Spec shows a dominant peak at 475.2, your thionation reaction failed. If you see a split peak (475 and 491), the reaction is incomplete.
NMR Validation ( and )
NMR provides the definitive structural proof. The thiocarbonyl group (
-
Solvent: DMSO-
or . -
Target Signal (
NMR): The Carbonyl vs. Thiocarbonyl shift.
| Feature | Sildenafil (Parent) | This compound (Product) | The "Smoking Gun" |
| C7 (Carbonyl) | Downfield shift (~20-25 ppm) | ||
| N-Methyl | Slight downfield shift due to S anisotropy. |
Part 3: Quantitative Purity (HPLC Protocol)
This is the core of the batch release. You must prove that the batch is not just "mostly" this compound, but that Sildenafil (the starting material) is removed.
Chromatographic Logic: The Polarity Shift
This compound is more lipophilic (less polar) than Sildenafil because sulfur is less electronegative than oxygen, reducing the molecule's hydrogen-bonding capability.
-
Consequence: On a Reverse Phase (C18) column, This compound elutes later than Sildenafil.
Figure 2: On standard C18 columns, the impurity (Sildenafil) will exit the column before the synthesized this compound.
Recommended HPLC Protocol
Method Type: Gradient Elution (Preferred over isocratic to clear late-eluting Lawesson's reagent byproducts).
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge),
. -
Mobile Phase A: 20mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 290 nm (Sildenafil max) and 310 nm (this compound shift).
-
Note: this compound has a bathochromic shift (red shift) due to the
chromophore. Detecting at 254 nm is standard, but 310 nm is more specific for the thio-analogue.
-
Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase |
|---|---|---|---|
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Injection |
| 15.0 | 20 | 80 | Gradient Ramp |
| 20.0 | 20 | 80 | Wash (Removes non-polars) |
| 21.0 | 80 | 20 | Re-equilibration |
Acceptance Criteria:
-
Purity: >98.5% (Area normalization).
-
Sildenafil Content: <0.5% (Must be separated by Resolution
). -
Unknown Impurities: No single impurity >0.1%.
Part 4: Safety & Residual Reagents
If Lawesson’s Reagent was used, your batch may contain organophosphorus/sulfur byproducts (e.g., trimer degradation products) which are odorous and potentially toxic.
-
Visual/Olfactory Check: this compound is typically a yellow crystalline powder. A strong "rotten egg" or garlic smell indicates residual sulfur reagents.
-
TLC Check:
References
-
Reepmeyer, J. C. (2009). Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and this compound analogs in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
-
Venhuis, B. J., et al. (2008). The identification of a new sildenafil analogue, this compound, in a health supplement. Journal of Pharmaceutical and Biomedical Analysis.
-
Reddy, G. M., et al. (2018). An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate. Global Research Online.
-
Gilard, V., et al. (2015). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection. Drug Testing and Analysis.
Sources
- 1. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and this compound analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
